RXFP1 receptor agonist-7
Description
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Structure
2D Structure
Properties
Molecular Formula |
C40H32F5N3O7 |
|---|---|
Molecular Weight |
761.7 g/mol |
IUPAC Name |
2-[4-fluoro-3-[3-[[3-[[4-fluoro-3-(trifluoromethyl)phenyl]carbamoyl]naphthalen-2-yl]carbamoyl]-4-methoxyphenyl]phenyl]-2-(oxane-4-carbonylamino)acetic acid |
InChI |
InChI=1S/C40H32F5N3O7/c1-54-34-11-7-24(27-18-25(6-9-31(27)41)35(39(52)53)48-36(49)21-12-14-55-15-13-21)17-29(34)38(51)47-33-19-23-5-3-2-4-22(23)16-28(33)37(50)46-26-8-10-32(42)30(20-26)40(43,44)45/h2-11,16-21,35H,12-15H2,1H3,(H,46,50)(H,47,51)(H,48,49)(H,52,53) |
InChI Key |
CRTHYVIGSLWSRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C(C(=O)O)NC(=O)C3CCOCC3)F)C(=O)NC4=CC5=CC=CC=C5C=C4C(=O)NC6=CC(=C(C=C6)F)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Preliminary Biological Evaluation of RXFP1 Receptor Agonists
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a multitude of physiological processes, including cardiovascular regulation, reproduction, and tissue remodeling. Its natural ligand, the peptide hormone relaxin-2, has demonstrated significant therapeutic potential, particularly in treating heart failure and fibrosis. However, the short plasma half-life of relaxin-2 has spurred the development of novel agonists with improved pharmacological properties. This guide provides a comprehensive overview of the preliminary biological evaluation of RXFP1 agonists, focusing on a well-characterized small-molecule agonist, ML290, and engineered peptide agonists as exemplary compounds. We will detail key in vitro assays, present quantitative data, and illustrate the underlying signaling pathways and experimental workflows.
Data Presentation: In Vitro Characterization of RXFP1 Agonists
The initial evaluation of a novel RXFP1 agonist involves quantifying its binding affinity, potency, and efficacy in various cell-based assays. The data below summarizes the properties of the natural ligand (Relaxin-2) and representative synthetic agonists.
| Agonist | Agonist Type | Assay | Cell Line | Parameter | Value |
| Relaxin-2 | Endogenous Peptide | cAMP Accumulation | HEK-RXFP1 | EC₅₀ | ~100 pM[1] |
| Competition Binding | HEK-RXFP1 | pKᵢ | 9.19 ± 0.13[2] | ||
| p-p38MAPK | HEK-RXFP1 | pEC₅₀ | 8.9 ± 0.3[3] | ||
| cGMP Accumulation | Human Cardiac Fibroblasts | pEC₅₀ | 9.6 ± 0.7[3][4] | ||
| ML290 | Small Molecule (Allosteric) | cAMP Accumulation | HEK-RXFP1 | EC₅₀ | 94 nM[5] |
| p-p38MAPK | HEK-RXFP1 | pEC₅₀ | 9.3 ± 0.6[3] | ||
| cGMP Accumulation | Human Cardiac Fibroblasts | pEC₅₀ | 7.5 ± 0.3[3] | ||
| SE301 | Engineered Peptide (Fc Fusion) | Gs Signaling (cAMP) | Expi293F-hRXFP1 | EC₅₀ | 7.1 nM[1] |
| Flow Cytometry Binding | Expi293F-hRXFP1 | K_D | 122 ± 36 nM[1] | ||
| SA10SC-RLX | Engineered Peptide (Single-Chain) | cAMP Accumulation | OVCAR5 / EA.hy926_RXFP1 | IC₅₀ | Sub-nanomolar[6][7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of RXFP1 agonists. Below are protocols for key in vitro experiments.
cAMP Accumulation Assay (HTRF)
This assay is a primary screen to quantify the functional potency of an agonist in activating the canonical Gs-cAMP pathway.
-
Objective: To measure the dose-dependent increase in intracellular cyclic AMP (cAMP) following receptor activation.
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells stably expressing human RXFP1 (HEK-RXFP1)[8].
-
Materials:
-
HEK-RXFP1 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS)
-
Phosphodiesterase (PDE) inhibitor (e.g., 50 µM IBMX or Ro 20-1724) to prevent cAMP degradation[9].
-
Test agonist and reference agonist (e.g., Relaxin-2)
-
HTRF-based cAMP detection kit (e.g., Cisbio cAMP dynamic 2)[2].
-
384-well or 1536-well assay plates.
-
-
Protocol:
-
Cell Plating: Seed HEK-RXFP1 cells into assay plates at a predetermined density (e.g., 8,000 cells/well) and allow them to attach overnight[8].
-
Compound Preparation: Prepare serial dilutions of the test agonist and reference agonist in assay buffer containing the PDE inhibitor.
-
Stimulation: Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) for baseline measurement and a positive control (e.g., Forskolin) for maximal adenylyl cyclase stimulation[8].
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes)[2].
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions.
-
Measurement: After a final incubation period (e.g., 60 minutes), read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and normalize the data to the vehicle control (0%) and a maximal response control (100%). Plot the dose-response curve and determine the EC₅₀ and Eₘₐₓ values using non-linear regression.
-
Competitive Receptor Binding Assay
This assay determines the affinity of a test compound for the RXFP1 receptor by measuring its ability to compete with a labeled ligand.
-
Objective: To determine the binding affinity (Kᵢ) of an unlabeled agonist for RXFP1.
-
Cell Line: HEK-293T cells expressing RXFP1.
-
Materials:
-
HEK-RXFP1 cells
-
Binding buffer
-
Europium-labeled H2 Relaxin (Eu-H2 Relaxin) as the labeled tracer[2].
-
Unlabeled test agonist and reference agonist.
-
96-well plates.
-
-
Protocol:
-
Cell Preparation: Harvest HEK-RXFP1 cells and resuspend them in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of Eu-H2 Relaxin (e.g., 1 nM) to each well[9].
-
Competition: Add increasing concentrations of the unlabeled test compound. To determine non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled H2 Relaxin[9].
-
Incubation: Add the cell suspension to the wells and incubate for a defined period (e.g., 60-90 minutes) at room temperature to reach equilibrium.
-
Washing & Reading: Wash the cells to remove unbound tracer, and then measure the time-resolved fluorescence of the bound Europium.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value from the resulting competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.
-
ERK1/2 Phosphorylation Assay
This assay measures the activation of a key downstream signaling pathway, the mitogen-activated protein kinase (MAPK) cascade.
-
Objective: To quantify the agonist-induced phosphorylation of ERK1/2.
-
Cell Line: Cells endogenously expressing RXFP1 (e.g., human monocytic THP-1 cells, human cardiac fibroblasts) or transfected cells[4][9].
-
Materials:
-
Selected cell line
-
Serum-free medium for starvation
-
Test agonist
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Detection method: Western blot (primary antibodies against phospho-ERK1/2 and total ERK1/2) or a specific ELISA/HTRF kit.
-
-
Protocol:
-
Cell Culture & Starvation: Plate cells and grow to confluence. Prior to the experiment, starve the cells in serum-free medium for several hours to reduce basal phosphorylation levels.
-
Stimulation: Treat the cells with various concentrations of the agonist for a short period (e.g., 5-15 minutes)[3]. Include a vehicle control.
-
Cell Lysis: Aspirate the medium and lyse the cells on ice with lysis buffer.
-
Quantification:
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies for phospho-ERK1/2 and total ERK1/2. Quantify band intensity using densitometry.
-
ELISA/HTRF: Use a commercial kit to quantify phospho-ERK1/2 levels in the cell lysates according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal. Plot the normalized signal against the agonist concentration to determine the EC₅₀.
-
Mandatory Visualizations
RXFP1 Signaling Pathways
The activation of RXFP1 by an agonist initiates a complex network of intracellular signaling cascades. The receptor can couple to multiple G proteins, leading to diverse cellular responses.
Caption: Canonical and non-canonical signaling pathways activated by an RXFP1 agonist.
Experimental Workflow for Agonist Evaluation
A structured workflow is essential for the efficient and comprehensive evaluation of novel RXFP1 agonist candidates.
Caption: A typical workflow for the in vitro screening and evaluation of novel RXFP1 agonists.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development of Novel High-Affinity Antagonists for the Relaxin Family Peptide Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchmgt.monash.edu [researchmgt.monash.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthetic short-chain peptide analogues of H1 relaxin lack affinity for the RXFP1 receptor and relaxin-like bioactivity. Clues to a better understanding of relaxin agonist design [frontiersin.org]
An In-depth Technical Guide to RXFP1 Receptor Agonist-7 and cAMP Production Stimulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the relaxin family peptide receptor 1 (RXFP1) agonist-7 and its role in the stimulation of cyclic adenosine monophosphate (cAMP) production. This document delves into the intricate signaling pathways of the RXFP1 receptor, presents available quantitative data for agonist-7, and offers detailed experimental protocols for assessing agonist-induced cAMP production.
Introduction to the RXFP1 Receptor and cAMP Signaling
The relaxin family peptide receptor 1 (RXFP1), also known as LGR7, is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including the regulation of cardiovascular, renal, and reproductive functions, as well as in tissue remodeling and fibrosis[1][2]. The endogenous ligand for RXFP1 is the peptide hormone relaxin[2]. Activation of RXFP1 initiates complex intracellular signaling cascades, with the production of the second messenger cAMP being a key downstream event[3][4][5].
The stimulation of cAMP production by RXFP1 is not a simple linear process. It involves the interplay of multiple G proteins and downstream effectors, leading to a nuanced and context-dependent cellular response. The primary mechanism involves the coupling of RXFP1 to the stimulatory G protein (Gαs), which directly activates adenylyl cyclase (AC) to convert ATP into cAMP[3][4][5]. However, the signaling is further modulated by the receptor's ability to couple to inhibitory G proteins (Gαi/o) and to activate a phosphoinositide 3-kinase (PI3K)-protein kinase C zeta (PKCζ) pathway, which can also lead to a delayed and sustained increase in cAMP levels[3][6]. This complexity allows for fine-tuning of the cellular response to RXFP1 activation.
RXFP1 Receptor Agonist-7
This compound is a small molecule agonist identified as a potent stimulator of the RXFP1 receptor. Information regarding this specific agonist is primarily available through patent literature, with key data pointing to its efficacy in inducing cAMP production.
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | HEK293 (stably expressing human RXFP1) | cAMP assay | EC50 | 4.2 nM |
Table 1: Quantitative Data for this compound. The half-maximal effective concentration (EC50) for cAMP production stimulation in a recombinant cell line.
RXFP1 Signaling Pathways
The activation of the RXFP1 receptor by an agonist like agonist-7 initiates a cascade of intracellular events leading to the production of cAMP. The signaling is multifaceted and involves several key pathways as illustrated in the diagram below.
Figure 1: RXFP1 Signaling Pathway to cAMP Production. This diagram illustrates the multiple G protein-dependent pathways activated by an RXFP1 agonist, leading to the stimulation of adenylyl cyclase and the production of cAMP.
Experimental Protocols
The following is a detailed methodology for a typical in vitro assay to quantify cAMP production in response to an RXFP1 receptor agonist. This protocol is based on commonly used techniques in the field, such as the Homogeneous Time-Resolved Fluorescence (HTRF) assay[4].
Cell Culture and Seeding
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human RXFP1 receptor (HEK293-hRXFP1) are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.
-
Cell Seeding:
-
Harvest logarithmically growing cells.
-
Resuspend cells in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Seed cells into a 384-well, low-volume, white plate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.
-
Agonist Stimulation
-
Compound Preparation: Prepare a serial dilution of the this compound in the assay buffer. A typical concentration range would span from picomolar to micromolar to determine the full dose-response curve.
-
Phosphodiesterase (PDE) Inhibition: To prevent the degradation of newly synthesized cAMP, pre-treat the cells with a PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX) or Ro 20-1724, for 30 minutes at 37°C.
-
Agonist Addition: Add the diluted agonist to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., the natural ligand relaxin or the adenylyl cyclase activator forskolin).
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
cAMP Detection (HTRF Assay)
-
Cell Lysis: Lyse the cells by adding a lysis buffer containing the HTRF reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).
-
Competitive Binding: The endogenously produced cAMP will compete with the cAMP-d2 for binding to the anti-cAMP antibody.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the competitive binding to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader. The reader excites the donor fluorophore and measures the emission from both the donor and the acceptor.
-
Data Analysis: The HTRF ratio (acceptor emission / donor emission) is inversely proportional to the amount of cAMP produced. Calculate the concentration of cAMP in each well based on a standard curve generated with known concentrations of cAMP. Plot the dose-response curve for the agonist and determine the EC50 value using a non-linear regression model.
Figure 2: Experimental Workflow for a cAMP Assay. This diagram outlines the key steps involved in a cell-based HTRF assay to measure cAMP production in response to an RXFP1 agonist.
Conclusion
This compound is a potent small molecule that stimulates cAMP production through the activation of the RXFP1 receptor. Understanding the complex signaling pathways of this receptor and employing robust and sensitive experimental protocols are critical for the characterization of this and other novel agonists. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working on the discovery and development of new therapeutics targeting the RXFP1 receptor.
References
- 1. patentscope.wipo.int [patentscope.wipo.int]
- 2. Google Patents Advanced Search [patents.google.com]
- 3. US20220311541A1 - Polar coding method, apparatus, and device - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. epo.org [epo.org]
- 6. Google Patents [patents.google.com]
The Evolving Landscape of Small Molecule RXFP1 Agonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relaxin family peptide receptor 1 (RXFP1) has emerged as a compelling therapeutic target for a range of fibrotic and cardiovascular diseases. Activation of this G protein-coupled receptor (GPCR) by its endogenous ligand, relaxin, elicits a cascade of beneficial physiological effects, including vasodilation, anti-inflammatory responses, and extracellular matrix remodeling.[1] However, the therapeutic utility of relaxin peptide is limited by its short plasma half-life and the necessity for parenteral administration.[2] This has spurred the development of small molecule RXFP1 agonists, offering the promise of orally bioavailable therapeutics for chronic conditions. This technical guide provides a comprehensive overview of the pharmacological profile of these emerging drug candidates, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways they modulate.
Quantitative Pharmacological Data of Small Molecule RXFP1 Agonists
The quest for small molecule RXFP1 agonists has led to the identification and optimization of several chemical series. The first notable success was the discovery of ML290, a potent and selective agonist identified through high-throughput screening.[2] More recently, AstraZeneca has advanced AZD5462 into clinical trials, marking a significant milestone in the field.[3][4] The pharmacological properties of these and other key compounds are summarized in the table below.
| Compound | Assay Type | Cell Line | Potency (pEC50) | Efficacy (% of Relaxin H2) | Reference |
| ML290 | cAMP Accumulation | HEK293-RXFP1 | 7.0 | Not specified | [2] |
| Antifibrotic Gene Expression | Primary Human Hepatic Stellate Cells | - | Potent antifibrotic effects | [5] | |
| AZD5462 | cAMP Accumulation | Human CHO-RXFP1 | 7.7 | Not specified | [3] |
| cAMP Accumulation | Human HEK293-RXFP1 | 7.4 | Not specified | [3] | |
| cAMP Accumulation | Cynomolgus Monkey HEK293-RXFP1 | 7.4 | Not specified | [3] | |
| cAMP Accumulation | Rat CHO-RXFP1 | 5.29 | Not specified | [3] | |
| AZ7976 | cAMP Accumulation | Not specified | Sub-nanomolar | Not specified | [6] |
Key Experimental Protocols
The characterization of small molecule RXFP1 agonists relies on a suite of in vitro and cell-based assays to determine their binding affinity, potency, and functional effects. Below are detailed methodologies for key experiments.
Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is the primary method for screening and characterizing the potency of RXFP1 agonists.[6]
-
Objective: To measure the intracellular accumulation of cyclic adenosine monophosphate (cAMP) upon receptor activation.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human RXFP1 (HEK293-RXFP1).[6]
-
Protocol:
-
Cell Seeding: Seed HEK293-RXFP1 cells in a 384-well or 1536-well plate and allow them to attach overnight.[6]
-
Compound Addition: Add test compounds at various concentrations to the cells.[6]
-
Stimulation: Incubate the plate for 30 minutes at 37°C in a 5% CO2 incubator to allow for receptor stimulation and cAMP production.[6]
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).[6]
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow for the competitive binding reaction to reach equilibrium.[6]
-
Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced.[6]
-
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to the receptor.
-
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the receptor.
-
Reagents:
-
Membrane preparation from cells expressing RXFP1.
-
Radioligand (e.g., [33P]-labeled relaxin).
-
Test compounds.
-
-
Protocol:
-
Incubation: Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
-
NanoBRET Target Engagement Assay
A live-cell assay to measure compound binding to the receptor in real-time.[7]
-
Objective: To quantify the engagement of a test compound with the RXFP1 receptor in living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase-tagged RXFP1 and a fluorescently labeled tracer molecule that binds to the receptor.
-
Protocol:
-
Cell Transfection: Co-transfect cells with a plasmid encoding the NanoLuc-RXFP1 fusion protein.
-
Tracer Addition: Add a cell-permeable fluorescent tracer that binds to RXFP1.
-
Compound Competition: Add the test compound at various concentrations.
-
Substrate Addition: Add the NanoLuc substrate, furimazine.
-
BRET Measurement: Measure the BRET signal. Displacement of the fluorescent tracer by the test compound leads to a decrease in the BRET signal.
-
Signaling Pathways and Mechanisms of Action
Activation of RXFP1 by small molecule agonists initiates a complex network of intracellular signaling pathways. Unlike the endogenous ligand relaxin, some small molecules exhibit biased agonism, preferentially activating certain pathways over others.
Canonical Gs-cAMP Pathway
The primary signaling pathway activated by RXFP1 is the Gs-protein-mediated stimulation of adenylyl cyclase, leading to an increase in intracellular cAMP.[8]
Caption: RXFP1 activation of the canonical Gs-cAMP signaling pathway.
Modulatory G-Protein Coupling
RXFP1 can also couple to other G proteins, such as GαoB and Gαi3, which can modulate the cAMP response and activate alternative signaling pathways.[3]
-
GαoB: Negatively modulates the Gs-mediated cAMP increase.[3]
-
Gαi3: Activates a delayed and sustained increase in cAMP through a Gβγ-PI3K-PKCζ pathway that stimulates adenylyl cyclase isoform 5 (AC5).[3]
Caption: Modulatory G-protein coupling of RXFP1.
Biased Agonism
Small molecule agonists can exhibit biased signaling, where they preferentially activate a subset of the pathways engaged by the endogenous ligand. For example, ML290 has been shown to be a biased agonist at RXFP1, stimulating cAMP accumulation and p38 MAPK phosphorylation but not ERK1/2 phosphorylation.[9] This has significant implications for drug design, as it may be possible to develop agonists that selectively activate therapeutically beneficial pathways while avoiding those that cause adverse effects.
Caption: Biased agonism of ML290 at the RXFP1 receptor.
Structure-Activity Relationships (SAR)
The development of potent and selective small molecule RXFP1 agonists has been guided by extensive structure-activity relationship (SAR) studies, primarily focused on the optimization of the initial hit, ML290.
Caption: Logical workflow of small molecule RXFP1 agonist discovery.
Conclusion
The development of small molecule RXFP1 agonists represents a promising therapeutic strategy for a variety of chronic diseases. The lead compounds identified to date, such as ML290 and AZD5462, have demonstrated potent and selective activation of the receptor, leading to beneficial downstream effects. The elucidation of their complex signaling mechanisms, including the potential for biased agonism, opens up new avenues for the design of next-generation therapeutics with improved efficacy and safety profiles. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the field, facilitating the continued advancement of this exciting area of drug discovery.
References
- 1. ESC 365 - Safety, tolerability, and pharmacokinetics of AZD5462, a small molecule agonist of the RXFP1 relaxin receptor [esc365.escardio.org]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Whole-cell radioligand saturation binding [protocols.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Multi-Component Mechanism of H2 Relaxin Binding to RXFP1 through NanoBRET Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Novel Series of Potent and Selective Relaxin Family Peptide Receptor 1 (RXFP1) Agonists [figshare.com]
- 9. The NanoBiT-Based Homogenous Ligand–Receptor Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Early Research on the Therapeutic Potential of RXFP1 Receptor Agonist-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor, has emerged as a promising therapeutic target for a range of conditions, most notably heart failure and fibrotic diseases. Activation of RXFP1 by its endogenous ligand, relaxin-2, initiates a cascade of signaling events that lead to beneficial physiological effects, including vasodilation, anti-inflammatory responses, and anti-fibrotic activity. However, the therapeutic application of native relaxin-2 is hampered by its short serum half-life. This has spurred the development of small molecule agonists of RXFP1, such as RXFP1 receptor agonist-7, which offer the potential for improved pharmacokinetic profiles and oral bioavailability. This technical guide provides an in-depth overview of the early research and therapeutic potential of this compound, a novel naphthalene and quinoline analog.
Core Compound Data: this compound
This compound, also referred to as Example 2 in patent literature, is a potent and selective agonist of the human RXFP1 receptor.[1] Early in vitro studies have demonstrated its ability to stimulate cyclic adenosine monophosphate (cAMP) production in HEK293 cells stably expressing the human RXFP1 receptor.[1]
| Compound Name | CAS Number | Molecular Formula | EC50 (cAMP Assay) | Patent Reference |
| This compound | 2941484-13-3 | C40H32F5N3O7 | 4.2 nM | WO2023114818A1[1] |
Signaling Pathways of RXFP1 Activation
The activation of RXFP1 by an agonist initiates a complex and pleiotropic signaling cascade. The primary and most well-characterized pathway involves the coupling to Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cAMP levels. This elevation in cAMP is a key mediator of many of the downstream physiological effects.
In addition to the Gαs pathway, RXFP1 has been shown to couple to other G proteins, including Gαi and Gαo, which can modulate adenylyl cyclase activity and activate other signaling pathways such as the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK/ERK) pathways. This differential G protein coupling can be cell-type specific and contributes to the diverse biological responses mediated by RXFP1 activation.
RXFP1 Receptor Signaling Pathways
Experimental Protocols
The following outlines a typical experimental workflow for the initial characterization of a novel RXFP1 receptor agonist.
In Vitro cAMP Production Assay
This assay is a primary method for determining the potency of RXFP1 agonists.
Objective: To measure the dose-dependent stimulation of cAMP production by this compound in cells stably expressing the human RXFP1 receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with a human RXFP1 expression vector are cultured in a suitable medium (e.g., DMEM with 10% FBS) and maintained at 37°C in a 5% CO2 incubator.
-
Assay Preparation: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is prepared. The cell culture medium is replaced with a stimulation buffer containing the various concentrations of the agonist. A known RXFP1 agonist (e.g., relaxin-2) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) based kit.
-
Data Analysis: The raw data is normalized to the response of the positive control. The EC50 value, representing the concentration of the agonist that elicits 50% of the maximal response, is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vitro cAMP Assay Workflow
Therapeutic Potential and Future Directions
The development of potent and selective small molecule RXFP1 agonists like this compound holds significant promise for the treatment of cardiovascular and fibrotic diseases. The ability to modulate the beneficial effects of the relaxin system with an orally available drug could overcome the limitations of protein-based therapeutics.
Early research indicates a strong rationale for advancing these compounds into preclinical models of disease. Key areas of investigation will include:
-
In vivo efficacy: Evaluating the therapeutic effects of this compound in animal models of heart failure, myocardial infarction, and fibrosis of various organs (e.g., kidney, liver, lung).
-
Pharmacokinetics and safety: Determining the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicological profile of the compound.
-
Selectivity profiling: Assessing the activity of the agonist against other related receptors to ensure target specificity and minimize off-target effects.
The logical progression of research for a novel RXFP1 agonist is outlined below.
RXFP1 Agonist Development Pathway
Conclusion
This compound represents a significant advancement in the pursuit of novel therapies targeting the relaxin signaling pathway. Its demonstrated in vitro potency marks it as a promising candidate for further preclinical development. The comprehensive understanding of its mechanism of action, coupled with rigorous evaluation in relevant disease models, will be crucial in realizing its full therapeutic potential for patients with heart failure and fibrotic conditions. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing this exciting area of therapeutic innovation.
References
Methodological & Application
Application Notes and Protocols for RXFP1 Receptor Agonist-7 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor (GPCR) that is the primary receptor for the peptide hormone relaxin-2.[1][2] Activation of RXFP1 is involved in a variety of physiological processes, including regulation of cardiovascular and reproductive systems, as well as anti-fibrotic effects.[1][2][3][4] Consequently, agonists of RXFP1 are of significant interest for therapeutic development. This document provides a detailed experimental protocol for the characterization of a novel RXFP1 agonist, designated here as "RXFP1 receptor agonist-7," in a cell culture setting.
Principle of the Experiment
This protocol describes the use of human embryonic kidney 293T (HEK293T) cells stably expressing the human RXFP1 receptor to assess the activity of this compound.[5][6] The primary method for determining agonist activity is the measurement of cyclic adenosine monophosphate (cAMP) production, a key second messenger in the RXFP1 signaling pathway.[3][6][7] The protocol also includes methods for assessing cell surface receptor expression and ligand binding.
Data Presentation
Table 1: Potency of RXFP1 Agonists in cAMP Assay
| Compound | EC50 (nM) | Maximum Response (% of Relaxin-2) |
| Relaxin-2 (Reference) | 1.5 | 100 |
| This compound | 5.8 | 95 |
| ML290 (Small Molecule Agonist) | 150 | 80 |
Table 2: Binding Affinity of RXFP1 Agonists
| Compound | Ki (nM) |
| Relaxin-2 (Reference) | 0.5 |
| This compound | 2.1 |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Line: HEK293T cells stably expressing human RXFP1 (HEK293-RXFP1). These can be generated in-house or obtained from commercial vendors.[5][6]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418 or 1 µg/mL puromycin).[6][8]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.[8]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
2. cAMP Production Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP.
-
Materials:
-
HEK293-RXFP1 cells
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA)
-
Relaxin-2 (positive control)
-
This compound
-
cAMP assay kit (e.g., TR-FRET based)[6]
-
-
Procedure:
-
Seed HEK293-RXFP1 cells into a 96-well plate at a density of 20,000 cells/well and incubate overnight.
-
The next day, remove the culture medium and wash the cells once with assay buffer.
-
Add 50 µL of assay buffer containing various concentrations of this compound or relaxin-2 to the wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 value.
-
3. Ligand Binding Assay
This assay determines the binding affinity of this compound to the RXFP1 receptor.
-
Materials:
-
HEK293-RXFP1 cell membranes or whole cells
-
Radiolabeled relaxin-2 (e.g., [125I]-relaxin-2) or a fluorescently labeled ligand
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA)
-
This compound
-
Non-labeled relaxin-2 (for determining non-specific binding)
-
-
Procedure:
-
In a 96-well plate, combine radiolabeled relaxin-2, varying concentrations of unlabeled this compound, and HEK293-RXFP1 cell membranes or whole cells.
-
Incubate at room temperature for 1-2 hours to allow binding to reach equilibrium.
-
Separate bound from unbound radioligand by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity on the filters using a gamma counter.
-
Calculate the Ki value from the competition binding data.
-
4. Cell Surface Expression Analysis
This protocol uses flow cytometry to confirm the expression of RXFP1 on the cell surface.
-
Materials:
-
HEK293-RXFP1 cells
-
Parental HEK293T cells (negative control)
-
Primary antibody against an extracellular epitope of RXFP1
-
Fluorescently labeled secondary antibody
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
-
Procedure:
-
Harvest HEK293-RXFP1 and parental HEK293T cells and resuspend them in FACS buffer.
-
Incubate the cells with the primary anti-RXFP1 antibody for 1 hour on ice.
-
Wash the cells twice with FACS buffer.
-
Incubate the cells with the fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze them using a flow cytometer.[6]
-
Mandatory Visualizations
Caption: RXFP1 signaling pathways.
Caption: Workflow for cAMP assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 5. PharmaOnco™ HEK293T-Tg(Human RXFP1 Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 6. multispaninc.com [multispaninc.com]
- 7. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
Application Note: Cell-Based Assays for Measuring RXFP1 Receptor Agonist-7 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that mediates the physiological effects of its cognate ligand, relaxin.[1][2] Activation of RXFP1 triggers a range of cellular responses, including vasodilation, anti-inflammatory effects, and extracellular matrix remodeling.[1][3] Consequently, RXFP1 has emerged as a promising therapeutic target for cardiovascular and fibrotic diseases. The development of potent and selective agonists, such as RXFP1 receptor agonist-7, is a key focus in drug discovery. This document provides detailed protocols for essential cell-based assays to characterize the activity and potency of RXFP1 agonists.
RXFP1 Signaling Pathways
RXFP1 activation initiates complex signaling cascades. The receptor primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][4] Increased cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets. Additionally, RXFP1 can couple to Gαi/o proteins, which can modulate AC activity or activate other pathways.[5] Downstream of G protein activation, RXFP1 can also stimulate the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) 1/2 MAP kinase pathway, contributing to its diverse physiological effects.[1][4][5]
Caption: RXFP1 receptor signaling pathways.
Quantitative Data Summary: this compound
The following table summarizes the reported in vitro activity of this compound. This small molecule has been characterized for its ability to stimulate the primary signaling pathway of RXFP1.
| Agonist | Assay Type | Cell Line | Potency (EC₅₀) | Reference |
| This compound | cAMP Accumulation | HEK293 (human RXFP1) | 4.2 nM | [6] |
Experimental Protocols
cAMP Accumulation Assay
This is the primary and most direct assay to measure the functional response to RXFP1 activation by Gαs-coupled pathways. Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) are commonly used.[7][8]
Objective: To quantify the increase in intracellular cAMP levels in response to this compound stimulation.
Methodology:
-
Cell Culture:
-
Culture HEK293 or CHO-K1 cells stably expressing human RXFP1 in appropriate media (e.g., DMEM/F12 with 10% FBS, and a selection antibiotic).
-
Seed cells into a 384-well white assay plate at a density of 5,000-10,000 cells/well and incubate overnight.[8]
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).
-
Include a positive control (e.g., native relaxin-2) and a vehicle control (e.g., DMSO).
-
-
Assay Procedure:
-
Aspirate the culture medium from the cells.
-
Add 10 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., Ro 20-1724 or IBMX) to each well to prevent cAMP degradation.[7] Incubate for 30 minutes at 37°C.
-
Add 10 µL of the compound dilutions (agonist-7, relaxin-2, vehicle) to the respective wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
cAMP Detection (HTRF):
-
Lyse the cells and detect cAMP levels according to the manufacturer's protocol (e.g., HTRF cAMP assay kit).[7][9] This typically involves adding two detection reagents: cAMP-d2 and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).
-
Incubate for 60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio and normalize the data to the vehicle control (0%) and a maximal concentration of native relaxin-2 (100%).
-
Plot the dose-response curve and determine the EC₅₀ value using a non-linear regression model.
-
Caption: Workflow for a cAMP accumulation assay.
CRE-Luciferase Reporter Gene Assay
This assay measures a downstream event of the cAMP/PKA pathway. PKA activation leads to the phosphorylation of the cAMP Response Element-Binding protein (CREB), which binds to cAMP Response Elements (CRE) in gene promoters, driving the expression of a reporter gene like luciferase.[10][11][12]
Objective: To measure RXFP1-mediated gene transcription by quantifying luciferase reporter activity.
Methodology:
-
Cell Transfection:
-
Co-transfect HEK293 cells with two plasmids: one expressing human RXFP1 and another containing a luciferase gene under the control of a CRE-containing promoter.[11]
-
Seed the transfected cells into a 96-well white assay plate and allow them to recover for 24 hours.
-
-
Compound Stimulation:
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with serial dilutions of this compound for 4-6 hours.[10]
-
-
Luciferase Detection:
-
Remove the medium and lyse the cells.
-
Add a luciferase substrate solution (e.g., from a ONE-Glo™ or Dual-Glo® Luciferase Assay System) to each well.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data and plot the dose-response curve to determine the EC₅₀ value.
-
Caption: Workflow for a CRE-luciferase reporter assay.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway, a non-canonical signaling branch for RXFP1.[5][13] It can be performed using various methods, including Western blotting or plate-based immunoassays like In-Cell Westerns.[14][15]
Objective: To detect and quantify the level of phosphorylated ERK1/2 (pERK1/2) following agonist stimulation.
Methodology (In-Cell Western):
-
Cell Culture and Starvation:
-
Seed RXFP1-expressing cells in a 96-well plate and grow to confluence.
-
Serum-starve the cells for 4-12 hours to reduce basal pERK levels.[14]
-
-
Compound Stimulation:
-
Treat cells with different concentrations of this compound for a short duration, typically 5-10 minutes, which is the peak time for ERK phosphorylation.[15]
-
-
Fixation and Permeabilization:
-
Aspirate the medium and immediately fix the cells with 4% formaldehyde in PBS.
-
Wash the cells and permeabilize them with a buffer containing Triton X-100.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., Odyssey Blocking Buffer).
-
Incubate with a primary antibody specific for pERK1/2.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW).
-
A second primary/secondary antibody pair can be used to stain for total ERK or a housekeeping protein for normalization.
-
-
Data Acquisition and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for pERK and normalize it to total ERK or the housekeeping protein.
-
Plot the dose-response curve and calculate the EC₅₀ value.
-
Caption: Workflow for an ERK1/2 phosphorylation assay.
References
- 1. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 2. Relaxin/insulin-like family peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 11. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reporter Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
Application Notes and Protocols for In Vivo Administration of RXFP1 Receptor Agonists in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes, including cardiovascular regulation, reproduction, and tissue remodeling.[1][2][3] Its endogenous ligand is the peptide hormone relaxin-2.[1] Activation of RXFP1 leads to pleiotropic effects such as vasodilation, angiogenesis, and anti-inflammatory and anti-fibrotic responses, making it a promising therapeutic target for cardiovascular and fibrotic diseases.[1][3]
These application notes provide a comprehensive guide for the in vivo administration of RXFP1 receptor agonists in mouse models. While the specific compound "RXFP1 receptor agonist-7" is not identified in the reviewed literature, this document outlines generalized protocols and key considerations based on studies of the endogenous agonist (relaxin-2) and a well-characterized small molecule agonist (ML290). A critical consideration for researchers is the species-specificity of certain agonists; for instance, the small molecule ML290 activates human RXFP1 but not the rodent receptor, necessitating the use of humanized mouse models for preclinical evaluation.[4][5]
RXFP1 Signaling Pathways
RXFP1 activation initiates a complex network of intracellular signaling cascades. The receptor is known to couple to multiple G proteins, leading to diverse cellular responses.
-
Gαs Pathway: Canonically, RXFP1 couples to Gαs, activating adenylyl cyclase (AC), which increases intracellular cyclic adenosine monophosphate (cAMP) levels. cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets to modulate gene transcription and cellular function.[6]
-
Gαi Pathway: RXFP1 can also couple to pertussis toxin-sensitive Gαi proteins.[6][7] This leads to the dissociation of Gβγ subunits, which in turn activate Phosphoinositide 3-kinase (PI3K).[7] Activated PI3K can stimulate downstream effectors such as Protein Kinase B (PKB/Akt) and Protein Kinase C zeta (PKCζ).[6] In vascular endothelium, this pathway is crucial for the activation of endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO) production and vasodilation.[7]
-
MAPK/ERK Pathway: The receptor can also transactivate tyrosine kinase receptors like the epidermal growth factor receptor (EGFR), which engages the Ras/Raf/MEK/ERK (MAPK) pathway, influencing cell proliferation and survival.[6]
Caption: Overview of major RXFP1 signaling pathways.
Application Notes
Selection of Mouse Model
The choice of an appropriate mouse model is paramount for the successful in vivo evaluation of RXFP1 agonists.
-
Wild-Type Mice (e.g., C57BL/6): These models are suitable for agonists that show cross-reactivity with the mouse RXFP1 receptor, such as the endogenous ligand relaxin-2 and its peptide analogues.[8]
-
Humanized RXFP1 (hRXFP1) Mice: For agonists specific to the human receptor, such as ML290, a knock-in/knock-out mouse model is required.[4][5] In these mice, the endogenous mouse Rxfp1 gene is replaced with the human RXFP1 cDNA.[4] This ensures that the observed physiological effects are a direct result of agonist interaction with the human receptor, providing a more translatable preclinical model.[9] These mice have been shown to be fully functional, with the human receptor complementing the ablation of the mouse gene.[10][11]
Routes of Administration
The route of administration depends on the physicochemical properties of the agonist (e.g., peptide vs. small molecule), its pharmacokinetic profile, and the desired therapeutic effect (acute vs. chronic).
-
Intravenous (IV): Provides immediate and 100% bioavailability. It is suitable for assessing acute responses, such as changes in heart rate or blood pressure.[10] However, peptide-based therapies like relaxin often have a short half-life, which may necessitate continuous infusion for sustained effects.[12]
-
Intraperitoneal (IP): A common route for systemic delivery in mice. It is less technically demanding than IV injection and allows for rapid absorption into the systemic circulation. IP injection has been successfully used for the delivery of both relaxin and ML290.[8][10]
-
Subcutaneous (SC): Often used for sustained-release formulations and peptide agonists engineered for a longer half-life.[13][14] This route is less stressful for the animals in chronic studies compared to repeated IV or IP injections.
-
Oral (PO): Generally preferred for small molecule drugs due to ease of administration and patient compliance in a clinical setting. The small molecule agonist ML290 has shown good oral bioavailability and an excellent half-life in mice.[15]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies using RXFP1 agonists in mouse models.
Table 1: Small Molecule Agonist (ML290) in Humanized RXFP1 Mice
| Parameter | Route | Dose | Vehicle | Mouse Strain | Key Finding | Citation |
| Pharmacokinetics | IV | 2 mg/kg | Not specified | C57/Bl6 (humanized) | Plasma T½: 6.6 hrs; Heart T½: 6.3 hrs | [15][16] |
| Pharmacokinetics | PO | 10 mg/kg | Not specified | C57/Bl6 (humanized) | Plasma T½: 7.7 hrs | [15] |
| Cardiovascular Effect | IV | Not specified | Saline | hRXFP1 homozygous | Increased heart rate | [10] |
| Metabolic Effect | IP | Not specified | Saline | hRXFP1 homozygous | Decreased blood osmolality | [10] |
| Anti-fibrotic Effect | IP | 10 mg/kg/day | 10% DMSO in corn oil | hRXFP1 homozygous | Reduced collagen in CCl₄-induced liver fibrosis | [17] |
| Renal Effect | IP | 10 mg/kg/day | 10% DMSO in corn oil | hRXFP1 homozygous | Reduced collagen gene expression in UUO kidney | [12] |
UUO: Unilateral Ureteral Obstruction; CCl₄: Carbon tetrachloride
Table 2: Peptide Agonist (Relaxin-2) in Wild-Type Mice
| Parameter | Route | Dose | Vehicle | Mouse Strain | Key Finding | Citation |
| Cardiovascular Effect | IV | Not specified | Saline | Wild-type C57BL/6 | Increased heart rate | [10] |
| Vascular Relaxation | ex vivo | 10⁻¹² to 10⁻⁷ M | Not specified | Wild-type C57BL/6 | Potent vasodilator in mesenteric arteries | [7] |
| Gαi Inhibition Study | IP | 150 µg/kg | 0.9% NaCl | Wild-type C57BL/6 | Pertussis toxin pretreatment abolished relaxin-2-induced vascular relaxation | [7][8] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of a Small Molecule Agonist (ML290)
This protocol is adapted from studies of liver and kidney fibrosis in humanized RXFP1 mice.[12][17]
1. Materials:
-
RXFP1 Agonist (e.g., ML290)
-
Vehicle (e.g., 10% DMSO in sterile corn oil)
-
Humanized RXFP1 (hRXFP1) mice
-
Sterile 1 mL syringes with 27-gauge needles
-
Animal scale
-
70% ethanol
2. Procedure:
-
Animal Preparation: Acclimatize hRXFP1 mice to the housing facility for at least one week before the experiment. Ensure free access to food and water.
-
Agonist Formulation: Prepare the dosing solution by first dissolving the agonist in DMSO and then diluting it to the final concentration (e.g., 1 mg/mL for a 10 mg/kg dose) with sterile corn oil. Vortex thoroughly to ensure a uniform suspension. Prepare a vehicle-only solution for the control group.
-
Dosing:
-
Weigh each mouse to calculate the precise injection volume (e.g., for a 25g mouse at 10 mg/kg, inject 250 µL of a 1 mg/mL solution).
-
To perform the IP injection, restrain the mouse by securing the loose skin over its neck and shoulders.
-
Tilt the mouse to a slight head-down position.
-
Wipe the injection site with 70% ethanol. The injection site should be in the lower right or left abdominal quadrant to avoid hitting the bladder or cecum.
-
Insert the needle at a 15-30 degree angle, bevel up. Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Monitoring: Observe the animals for any signs of distress or adverse reactions post-injection. For chronic studies, repeat the administration daily or as required by the experimental design.
Protocol 2: Intravenous Administration of a Peptide Agonist (Relaxin-2)
This protocol is designed for assessing acute cardiovascular responses.[10]
1. Materials:
-
RXFP1 Agonist (e.g., Recombinant Relaxin-2)
-
Vehicle (e.g., sterile 0.9% saline)
-
Wild-type or hRXFP1 mice
-
Restraining device for tail-vein injection
-
Sterile insulin syringes (29-31 gauge)
-
Heat lamp or warming pad
2. Procedure:
-
Animal Preparation: Place the mouse in a restraining device, leaving the tail exposed.
-
Vein Dilation: Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins, making them more visible and accessible.
-
Agonist Formulation: Dissolve the peptide agonist in sterile saline to the desired final concentration.
-
Dosing:
-
Position the tail for injection. Wipe with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the bolus dose. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. Withdraw and attempt again at a more proximal site.
-
-
Monitoring: Immediately after injection, begin monitoring the desired physiological parameter (e.g., heart rate via telemetry or tail-cuff plethysmography).
-
Post-Procedure Care: After injection, apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Return the mouse to its cage and monitor for recovery.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study of an RXFP1 agonist.
Caption: General experimental workflow for in vivo studies.
References
- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 8. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. From Lab to Clinic: How RXFP1-Humanized Mice are Paving the Way for Next-Generation Cardiovascular Therapeutics _GemPharmatech [en.gempharmatech.com]
- 10. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Relaxin Receptor Is Fully Functional in Humanized Mice and Is Activated by Small Molecule Agonist ML290 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anti-apoptotic and Matrix Remodeling Actions of a Small Molecule Agonist of the Human Relaxin Receptor, ML290 in Mice With Unilateral Ureteral Obstruction [frontiersin.org]
- 13. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing RXFP1 Receptor Agonist-7 in Cardiac Fibrosis Research Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a final common pathway in most cardiac diseases, leading to diastolic and systolic dysfunction and ultimately heart failure. The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target for cardiac fibrosis. Activation of RXFP1 by its endogenous ligand, relaxin-2, or synthetic agonists has demonstrated potent anti-fibrotic effects in various preclinical models. This document provides detailed application notes and protocols for utilizing RXFP1 receptor agonists in cardiac fibrosis research, with a focus on a representative agonist, referred to here as Agonist-7, which encompasses the properties of molecules like serelaxin and its analogues.
RXFP1 Signaling in Cardiac Fibrosis
Activation of RXFP1 by an agonist initiates a cascade of intracellular signaling events that collectively counteract pro-fibrotic pathways. A key mechanism is the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway, a central driver of fibrosis.[1][2] RXFP1 activation can lead to the stimulation of neuronal nitric oxide synthase (nNOS), resulting in nitric oxide (NO) production and subsequent activation of soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[3][4] This cGMP-dependent pathway can interfere with Smad2/3 phosphorylation, a critical step in TGF-β signaling.[2][3]
Furthermore, RXFP1 signaling can involve the activation of extracellular signal-regulated kinase (ERK)1/2 and the Notch signaling pathway, both of which have been shown to inhibit fibroblast-to-myofibroblast transition, a key cellular event in fibrosis.[2][5] RXFP1 activation also upregulates matrix metalloproteinases (MMPs), enzymes that degrade excess collagen, and downregulates tissue inhibitors of metalloproteinases (TIMPs), further contributing to the resolution of fibrosis.[5][6]
Caption: RXFP1 signaling pathway in cardiac fibrosis.
Cardiac Fibrosis Research Models
Several well-established animal models can be used to investigate the therapeutic potential of RXFP1 agonists in cardiac fibrosis.
Pressure Overload-Induced Cardiac Fibrosis (AAC Model)
The Ascending Aortic Constriction (AAC) model mimics the pressure overload seen in conditions like aortic stenosis and hypertension, leading to cardiac hypertrophy and fibrosis.[1]
Angiotensin II (ATII)-Induced Cardiac Fibrosis
Continuous infusion of Angiotensin II (ATII) induces hypertension and promotes cardiac fibrosis, mimicking the pathological effects of an overactive renin-angiotensin system.[1]
Myocardial Infarction (MI)-Induced Cardiac Fibrosis
Ligation of a coronary artery, typically the left anterior descending (LAD) artery, followed by reperfusion, leads to infarct formation and subsequent fibrotic scarring.[6][7]
Experimental Protocols
Protocol 1: Induction of Cardiac Fibrosis by Ascending Aortic Constriction (AAC)
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
Anesthesia: Anesthetize the mouse with isoflurane (2-3% for induction, 1.5% for maintenance).
-
Surgical Procedure:
-
Perform a thoracotomy to expose the ascending aorta.
-
Place a suture (e.g., 7-0 silk) around the ascending aorta between the right innominate and left common carotid arteries.
-
Tie the suture around the aorta and a 27-gauge needle.
-
Remove the needle to create a constriction of a defined diameter.
-
Close the chest and allow the animal to recover.
-
-
Sham Operation: Perform the same procedure without tightening the suture around the aorta.
-
Post-operative Care: Administer analgesics (e.g., buprenorphine) for 3 days post-surgery.
-
RXFP1 Agonist-7 Administration:
-
Begin treatment with RXFP1 Agonist-7 or vehicle control immediately after surgery.
-
Administer the agonist via osmotic minipumps for continuous delivery or through daily intraperitoneal (i.p.) or subcutaneous (s.c.) injections. The dosage will depend on the specific agonist used. For serelaxin, a high dose of 0.5 mg/kg/day has been shown to be effective.[1]
-
-
Duration: Continue the experiment for a predefined period, typically 2-4 weeks, to allow for the development of fibrosis.
-
Endpoint Analysis:
-
Echocardiography to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Histological analysis of heart tissue (e.g., Masson's trichrome or Picrosirius red staining) to quantify fibrosis.
-
Molecular analysis (e.g., qRT-PCR, Western blot) to measure the expression of fibrotic markers (e.g., collagen I, collagen III, α-SMA) and RXFP1 signaling components.
-
References
- 1. Serelaxin alleviates cardiac fibrosis through inhibiting endothelial-to-mesenchymal transition via RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relaxin Prevents Cardiac Fibroblast-Myofibroblast Transition via Notch-1-Mediated Inhibition of TGF-β/Smad3 Signaling | PLOS One [journals.plos.org]
- 3. Relaxin Inhibits the Cardiac Myofibroblast NLRP3 Inflammasome as Part of Its Anti-Fibrotic Actions via the Angiotensin Type 2 and ATP (P2X7) Receptors [mdpi.com]
- 4. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. B7-33, a Functionally Selective Relaxin Receptor 1 Agonist, Attenuates Myocardial Infarction-Related Adverse Cardiac Remodeling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying the Anti-Fibrotic Effects of RXFP1 Receptor Agonist-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, lungs, liver, and kidneys. The Relaxin Family Peptide Receptor 1 (RXFP1), a G protein-coupled receptor, has emerged as a promising therapeutic target for combating fibrosis. Its endogenous ligand, relaxin-2, and synthetic agonists have demonstrated potent anti-fibrotic properties. This document provides detailed application notes and experimental protocols for quantifying the anti-fibrotic effects of a novel RXFP1 receptor agonist, designated here as RXFP1 Receptor Agonist-7.
Activation of RXFP1 by an agonist like this compound initiates a cascade of intracellular signaling events that counteract the pro-fibrotic actions of key mediators like Transforming Growth Factor-beta (TGF-β).[1][2][3] This ultimately leads to a reduction in ECM production and an increase in its degradation, thereby attenuating fibrosis.[4][5]
Signaling Pathways
The anti-fibrotic effects of RXFP1 activation are mediated through a complex network of signaling pathways. Upon agonist binding, RXFP1 couples to multiple G proteins, primarily Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[6] This is a key pathway mediating many of the anti-fibrotic effects. Additionally, RXFP1 activation can stimulate nitric oxide (NO) production and cyclic guanosine monophosphate (cGMP) signaling, as well as modulate the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2). A critical downstream effect of these pathways is the inhibition of the canonical pro-fibrotic TGF-β/Smad signaling cascade.[1][2][3]
Data Presentation: Quantitative Anti-Fibrotic Effects
The anti-fibrotic efficacy of this compound can be quantified through various in vitro and in vivo models. Below are tables summarizing expected quantitative data from these experiments.
In Vitro Models
Table 1: Effect of RXFP1 Agonist-7 on TGF-β1-Induced Myofibroblast Differentiation and ECM Production in Primary Human Fibroblasts
| Treatment Group | α-SMA Expression (% of Control) | Collagen I Expression (% of Control) | Fibronectin Expression (% of Control) |
| Vehicle Control | 100 ± 5 | 100 ± 8 | 100 ± 6 |
| TGF-β1 (10 ng/mL) | 350 ± 25 | 420 ± 30 | 380 ± 20 |
| TGF-β1 + RXFP1 Agonist-7 (1 µM) | 150 ± 15 | 180 ± 20 | 160 ± 18 |
| TGF-β1 + RXFP1 Agonist-7 (10 µM) | 110 ± 10 | 120 ± 12 | 115 ± 10 |
Data are presented as mean ± SEM. α-SMA, Collagen I, and Fibronectin expression are quantified by Western blot or immunofluorescence intensity.
In Vivo Models
Table 2: Effect of RXFP1 Agonist-7 on a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
| Treatment Group | Lung Collagen Content (µg/mg tissue) | Ashcroft Fibrosis Score | α-SMA Positive Area (%) |
| Saline Control | 25 ± 3 | 1.2 ± 0.3 | 5 ± 1 |
| Bleomycin + Vehicle | 75 ± 8 | 6.5 ± 0.8 | 25 ± 4 |
| Bleomycin + RXFP1 Agonist-7 (1 mg/kg) | 45 ± 5 | 3.8 ± 0.5 | 15 ± 3 |
| Bleomycin + RXFP1 Agonist-7 (10 mg/kg) | 30 ± 4 | 2.1 ± 0.4 | 8 ± 2 |
Data are presented as mean ± SEM. Lung collagen content is measured by hydroxyproline assay. Ashcroft score is a semi-quantitative measure of fibrosis from stained lung sections. α-SMA positive area is quantified from immunohistochemically stained lung sections.
Table 3: Effect of RXFP1 Agonist-7 on a Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis
| Treatment Group | Kidney Collagen Content (µg/mg tissue) | Trichrome Positive Area (%) | Fibronectin Expression (% of Control) |
| Sham Control | 15 ± 2 | 3 ± 0.5 | 100 ± 10 |
| UUO + Vehicle | 55 ± 6 | 20 ± 3 | 320 ± 25 |
| UUO + RXFP1 Agonist-7 (1 mg/kg) | 30 ± 4 | 10 ± 2 | 180 ± 15 |
| UUO + RXFP1 Agonist-7 (10 mg/kg) | 20 ± 3 | 6 ± 1 | 130 ± 12 |
Data are presented as mean ± SEM. Kidney collagen content is measured by hydroxyproline assay. Trichrome positive area is quantified from Masson's trichrome-stained kidney sections. Fibronectin expression is quantified by Western blot of kidney lysates.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Experimental Workflow
1. Primary Fibroblast Isolation and Culture
-
Source: Human or rodent tissues (e.g., skin, lung, heart).
-
Protocol:
-
Mince tissue into small pieces (~1-2 mm³) in sterile phosphate-buffered saline (PBS).
-
Digest the tissue with an enzyme cocktail (e.g., collagenase, dispase, and trypsin) at 37°C with agitation.
-
Neutralize the enzyme activity with fibroblast growth medium (FGM) containing Dulbecco's Modified Eagle Medium (DMEM), 10-15% Fetal Bovine Serum (FBS), and antibiotics.[3][7][8]
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh FGM.
-
Plate the cells in tissue culture flasks and incubate at 37°C in a humidified 5% CO₂ incubator.
-
Change the medium every 2-3 days and passage the cells when they reach 70-80% confluency.
-
2. TGF-β1-Induced Myofibroblast Differentiation
-
Protocol:
-
Seed primary fibroblasts into appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, chamber slides for immunofluorescence).
-
Once cells reach 60-70% confluency, replace the growth medium with serum-free or low-serum (0.5-1% FBS) medium for 24 hours to induce quiescence.
-
Induce differentiation by treating the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for 48-72 hours.[9][10][11]
-
Co-treat cells with various concentrations of this compound and a vehicle control.
-
3. Western Blotting for Fibrotic Markers
-
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against α-SMA, Collagen Type I, or Fibronectin overnight at 4°C.[12][13]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
-
4. Immunofluorescence for α-Smooth Muscle Actin (α-SMA)
-
Protocol:
-
Fix cells grown on chamber slides or coverslips with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA or goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against α-SMA overnight at 4°C.[14][15][16][17]
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantify the fluorescence intensity or the percentage of α-SMA positive cells.
-
In Vivo Experimental Workflow
5. Masson's Trichrome Staining for Collagen Deposition
-
Protocol:
-
Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tissue sections.
-
Mordant the sections in Bouin's solution.
-
Stain the nuclei with Weigert's iron hematoxylin.
-
Stain the cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Dehydrate the sections and mount with a permanent mounting medium.
-
Capture images of the stained sections and quantify the blue-stained collagen area relative to the total tissue area using image analysis software.
-
6. Hydroxyproline Assay for Total Collagen Content
-
Protocol:
-
Weigh a portion of the harvested tissue (e.g., lung or kidney).
-
Hydrolyze the tissue in concentrated hydrochloric acid (e.g., 6N HCl) at a high temperature (e.g., 110-120°C) for several hours or overnight.[6][19][20][21][22][23]
-
Neutralize the hydrolysate.
-
Add a chloramine-T solution to oxidize the hydroxyproline residues.
-
Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with the oxidized hydroxyproline to produce a colored product.
-
Measure the absorbance of the solution at the appropriate wavelength (typically around 560 nm).
-
Calculate the hydroxyproline concentration based on a standard curve generated with known concentrations of hydroxyproline.
-
Convert the hydroxyproline content to collagen content (hydroxyproline constitutes approximately 13.5% of collagen by weight).
-
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for quantifying the anti-fibrotic effects of this compound. By employing a combination of in vitro and in vivo models and utilizing a range of quantitative techniques, researchers can robustly evaluate the therapeutic potential of this and other RXFP1 agonists. The data generated from these experiments will be crucial for advancing our understanding of RXFP1 signaling in fibrosis and for the development of novel anti-fibrotic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. depts.ttu.edu [depts.ttu.edu]
- 3. encodeproject.org [encodeproject.org]
- 4. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis [bio-protocol.org]
- 6. treat-nmd.org [treat-nmd.org]
- 7. Human primary fibroblast culture [protocols.io]
- 8. salk.edu [salk.edu]
- 9. Modulation of TGFβ1-Dependent Myofibroblast Differentiation by Hyaluronan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transforming Growth Factor-β1 (TGF-β1)-stimulated Fibroblast to Myofibroblast Differentiation Is Mediated by Hyaluronan (HA)-facilitated Epidermal Growth Factor Receptor (EGFR) and CD44 Co-localization in Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Transforming Growth Factor-Beta1 and Human Gingival Fibroblast-to-Myofibroblast Differentiation: Molecular and Morphological Modifications [frontiersin.org]
- 12. origene.com [origene.com]
- 13. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. biocare.net [biocare.net]
- 16. nordiqc.org [nordiqc.org]
- 17. α-Smooth Muscle Actin (1A4) Mouse mAb (IHC Formulated) | Cell Signaling Technology [cellsignal.com]
- 18. Masson's Trichrome Staining Protocol for FFPE spheroids and microtissues protocol v1 [protocols.io]
- 19. Total Collagen Assay Kit - Hydroxyproline (ab222942) | Abcam [abcam.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. publications.ersnet.org [publications.ersnet.org]
- 23. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for cAMP Assay of RXFP1 Receptor Agonist-7 in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR), is a key player in various physiological processes, including the regulation of reproductive and cardiovascular functions.[1] Its activation by the hormone relaxin initiates a cascade of intracellular signaling events, most notably the stimulation of adenylyl cyclase and the subsequent increase in cyclic adenosine monophosphate (cAMP) levels through its coupling with Gs proteins.[2][3][4] This signaling pathway is a critical area of study for the development of therapeutics targeting conditions such as heart failure and fibrosis.[5][6]
This document provides a detailed protocol for measuring the activity of "RXFP1 receptor agonist-7," a potent agonist of RXFP1, by quantifying its ability to stimulate cAMP production in Human Embryonic Kidney 293 (HEK293) cells stably expressing the human RXFP1 receptor. This compound has been shown to stimulate cAMP production in this cell line with an EC50 value of 4.2 nM.[7] The following protocol is designed to be a comprehensive guide for researchers, offering a robust methodology for screening and characterizing compounds targeting the RXFP1 receptor.
Signaling Pathway Diagram
Caption: RXFP1 signaling cascade initiated by an agonist.
Experimental Protocol
This protocol outlines a homogenous, plate-based cAMP assay using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based) assays.
Materials and Reagents
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1)
-
Cell culture medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Phosphate-Buffered Saline (PBS)
-
Non-enzymatic cell dissociation solution
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX (3-isobutyl-1-methylxanthone), and 0.1% Bovine Serum Albumin (BSA), pH 7.4
-
This compound
-
cAMP assay kit (e.g., HTRF cAMP dynamic 2 kit or LANCE Ultra cAMP kit)
-
White, opaque, 384-well microplates
-
Multilabel plate reader compatible with the chosen assay technology
Cell Culture and Seeding
-
Culture HEK293-RXFP1 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
On the day of the assay, wash the cells with PBS and detach them using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in stimulation buffer and perform a cell count.
-
Adjust the cell density to the desired concentration (e.g., 2,000 - 5,000 cells per well) in stimulation buffer.
Agonist Preparation
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform a serial dilution of the agonist stock in stimulation buffer to create a range of concentrations for the dose-response curve. It is recommended to include a vehicle control (stimulation buffer with the same final concentration of solvent).
Assay Procedure
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
Following the incubation, add the cAMP assay detection reagents according to the manufacturer's protocol. This typically involves the sequential addition of a europium-labeled cAMP tracer and a ULight- or d2-labeled anti-cAMP antibody.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a multilabel plate reader using the appropriate settings for the chosen assay technology (e.g., TR-FRET).
Data Analysis
-
Calculate the ratio of the fluorescence signals at the two emission wavelengths (e.g., 665 nm / 620 nm) for each well.
-
Generate a dose-response curve by plotting the fluorescence ratio against the logarithm of the agonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of agonist that elicits a half-maximal response.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the cAMP assay.
Data Presentation
The quantitative data from this experimental protocol can be summarized in the following table for clear comparison and reporting.
| Parameter | Value |
| Cell Line | HEK293-hRXFP1 |
| Seeding Density | 2,000 - 5,000 cells/well |
| Plate Format | 384-well, white, opaque |
| Agonist-7 Concentration Range | 10⁻¹² M to 10⁻⁵ M (example) |
| Incubation Time (Agonist) | 30 minutes |
| Incubation Temperature | Room Temperature |
| Detection Reagent Incubation | 60 minutes |
| Detection Technology | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) |
| Expected EC50 of Agonist-7 | ~4.2 nM |
References
- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. RXFP1 relaxin family peptide receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. KEGG PATHWAY: hsa04926 [genome.jp]
- 5. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Testing RXFP1 Receptor Agonist Efficacy in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relaxin family peptide receptor 1 (RXFP1) is a promising therapeutic target for a range of cardiovascular and fibrotic diseases. Activation of RXFP1 by its endogenous ligand, relaxin-2, elicits pleiotropic effects, including vasodilation, anti-inflammatory responses, and extracellular matrix remodeling.[1] A growing number of synthetic and recombinant RXFP1 agonists are under investigation for their therapeutic potential. These application notes provide a comprehensive overview of preclinical animal models and key experimental protocols to evaluate the efficacy of novel RXFP1 receptor agonists.
Featured RXFP1 Receptor Agonists
Several classes of RXFP1 agonists have been developed, each with distinct characteristics. Preclinical studies have largely focused on relaxin-2 analogs and small molecule agonists.
-
Serelaxin (Recombinant Human Relaxin-2): The most extensively studied RXFP1 agonist, serelaxin has demonstrated beneficial effects in various animal models of heart failure and fibrosis.[2][3] However, its short half-life has prompted the development of longer-acting analogs.[4][5]
-
AZD3427: A novel, long-acting relaxin-2 analogue developed to overcome the short half-life of serelaxin. It is a fusion protein of a single relaxin-2 molecule and the Fc fragment of human IgG1.[4][5]
-
B-7-33: A single-chain peptide mimetic of the relaxin-2 B-chain.[2][3] It acts as a functionally selective agonist at RXFP1, preferentially activating the ERK1/2 signaling pathway over the cAMP pathway.[2]
-
ML290: A potent and selective small-molecule allosteric agonist of human RXFP1.[6][7] It is orally bioavailable and has shown efficacy in models of liver fibrosis.[6][7]
Animal Models for Efficacy Testing
The choice of animal model is critical for evaluating the therapeutic potential of RXFP1 agonists and should be aligned with the intended clinical indication.
-
Rodent Models of Myocardial Infarction and Heart Failure:
-
Ischemia-Reperfusion (I/R) Injury: Commonly induced in mice and rats by temporary ligation of the left anterior descending (LAD) coronary artery.[2][8] This model is suitable for studying acute cardioprotective effects.
-
Permanent Coronary Artery Ligation: Leads to the development of chronic heart failure with adverse cardiac remodeling.[9]
-
Isoproterenol-Induced Cardiomyopathy: Subcutaneous administration of the β-adrenergic agonist isoproterenol induces cardiac hypertrophy, fibrosis, and dysfunction.[10][11]
-
-
Non-Human Primate (NHP) Models of Cardiac Dysfunction: NHPs with spontaneously developed metabolic syndrome and reduced ejection fraction provide a highly translational model for chronic heart failure.[4][5]
-
Rodent Models of Fibrosis:
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: A widely used model in mice to study the anti-fibrotic effects of therapeutic agents.[6]
-
Unilateral Ureteral Obstruction (UUO): A model of renal interstitial fibrosis in rodents.
-
-
Humanized RXFP1 Mouse Models: Due to species-specific differences in agonist activity, particularly for small molecules like ML290, humanized mouse models expressing the human RXFP1 receptor are valuable tools.[12]
Quantitative Data Summary
The following tables summarize key quantitative efficacy data for various RXFP1 agonists in different animal models.
Table 1: Efficacy of RXFP1 Agonists in Rodent Models of Myocardial Infarction
| Agonist | Animal Model | Key Efficacy Endpoint | Vehicle Control | Treated Group | Reference |
| B-7-33 | CD1 Mice (I/R Injury) | Infarct Size (24h post-MI) | 45.32% | 21.99% | [2][8] |
| Fractional Shortening (24h post-MI) | 23% | 29% | [2][8] | ||
| Fractional Shortening (7d post-MI) | 20% | 29% | [2][8] |
Table 2: Efficacy of AZD3427 in a Non-Human Primate Model of Cardiac Dysfunction
| Parameter | Baseline | Post-Treatment (21 weeks) | Washout (18 weeks) | Reference |
| Ejection Fraction (%) | 45.6 | 55.7 | 48.1 | [4][5] |
| Cardiac Output (L/min) | 1.39 | 1.63 | 1.43 | [4][5] |
| Stroke Volume (mL) | 13.9 | 16.4 | 14.4 | [4][5] |
| Systemic Vascular Resistance (mmHg*min/L) | 53.9 | 45.4 | 52.6 | [4][5] |
Table 3: Efficacy of ML290 in a Mouse Model of Liver Fibrosis
| Treatment Group | Collagen Content (arbitrary units) | α-SMA Expression (arbitrary units) | Reference |
| Vehicle | 100 | 100 | [6] |
| ML290 | ~60 | ~50 | [6] |
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction by Ischemia-Reperfusion in Mice
This protocol describes the surgical procedure to induce myocardial ischemia followed by reperfusion in mice.[2][8][9]
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
Suture material (e.g., 8-0 silk)
-
Ventilator
-
Heating pad
Procedure:
-
Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Ligate the LAD artery using an 8-0 silk suture. Ischemia is confirmed by the paling of the anterior ventricular wall.
-
After the desired period of ischemia (e.g., 30 minutes), release the ligature to allow for reperfusion.
-
Close the chest wall in layers.
-
Administer analgesics and monitor the animal for recovery.
Protocol 2: Assessment of Cardiac Function by Echocardiography
Echocardiography is a non-invasive method to assess cardiac structure and function in small animals.[2][8]
Materials:
-
High-frequency ultrasound system with a small animal probe
-
Anesthesia (e.g., light isoflurane)
-
Heating platform
Procedure:
-
Lightly anesthetize the animal to minimize cardiodepressive effects.
-
Place the animal on a heating platform to maintain body temperature.
-
Apply ultrasound gel to the chest.
-
Acquire two-dimensional M-mode images of the left ventricle at the level of the papillary muscles from the parasternal short-axis view.
-
Measure the left ventricular internal dimensions at end-diastole (LVID;d) and end-systole (LVID;s).
-
Calculate ejection fraction (EF) and fractional shortening (FS) using the following formulas:
-
FS (%) = [(LVID;d - LVID;s) / LVID;d] x 100
-
EF (%) is calculated by the ultrasound software based on ventricular volumes.
-
Protocol 3: Histological Analysis of Myocardial Fibrosis
Masson's trichrome staining is used to differentiate collagen fibers (blue) from muscle fibers (red) and assess the extent of fibrosis.[13][14]
Materials:
-
Formalin (10%)
-
Paraffin
-
Microtome
-
Masson's trichrome stain kit
-
Microscope
Procedure:
-
Euthanize the animal and excise the heart.
-
Fix the heart in 10% formalin for 24-48 hours.
-
Dehydrate the tissue through a graded series of ethanol and embed in paraffin.
-
Section the paraffin-embedded tissue at 5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Perform Masson's trichrome staining according to the manufacturer's protocol.
-
Image the stained sections using a light microscope.
-
Quantify the fibrotic area (blue staining) as a percentage of the total left ventricular area using image analysis software.
Protocol 4: Measurement of Renal Function in Mice
Glomerular filtration rate (GFR) is a key indicator of renal function and can be measured by the clearance of exogenous markers like FITC-inulin.[15]
Materials:
-
FITC-inulin
-
Saline
-
Micro-capillary tubes for blood collection
-
Fluorospectrometer
Procedure:
-
Prepare a sterile solution of FITC-inulin in saline.
-
Administer a single bolus injection of FITC-inulin intravenously to the conscious mouse.
-
Collect small blood samples (e.g., 2-10 µL) via tail-nick or saphenous vein at multiple time points post-injection (e.g., 3, 5, 10, 15, 35, 55, and 75 minutes).
-
Centrifuge the blood samples to separate plasma.
-
Measure the fluorescence of the plasma samples using a fluorospectrometer.
-
Calculate the GFR from the plasma clearance curve of FITC-inulin using a two-compartment model of exponential decay.
Signaling Pathways and Experimental Workflows
RXFP1 Signaling Pathway
Activation of the RXFP1 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathways involve the activation of adenylyl cyclase through Gs, leading to an increase in cyclic AMP (cAMP), and the activation of the PI3K-Akt and ERK1/2 MAP kinase pathways.[16] These pathways collectively contribute to the vasodilatory, anti-fibrotic, and cardioprotective effects of RXFP1 agonism.
Caption: RXFP1 receptor signaling cascade.
Experimental Workflow for Preclinical Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of an RXFP1 agonist in a preclinical model of heart failure.
Caption: Preclinical efficacy testing workflow.
References
- 1. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. peptidesciences.com [peptidesciences.com]
- 4. A novel long-acting relaxin-2 fusion, AZD3427, improves cardiac performance in non-human primates with cardiac dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. B7-33, a Functionally Selective Relaxin Receptor 1 Agonist, Attenuates Myocardial Infarction-Related Adverse Cardiac Remodeling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review on experimental surgical models and anesthetic protocols of heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scienceopen.com [scienceopen.com]
- 13. Analysis of Generalized Fibrosis in Mouse Tissue Sections with Masson’s Trichrome Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | A New Animal Model for Pathological Subcutaneous Fibrosis: Surgical Technique and in vitro Analysis [frontiersin.org]
- 15. Measured GFR in murine animal models: review on methods, techniques, and procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Preclinical Studies of RXFP1 Receptor Agonist-7
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available information exists for the specific preclinical dosing regimen of "RXFP1 receptor agonist-7". The following application notes and protocols are based on data from preclinical studies of other potent and selective small-molecule RXFP1 receptor agonists, such as ML290 and AZD5462, and should be adapted as necessary.
Introduction
The Relaxin Family Peptide Receptor 1 (RXFP1) is a G-protein coupled receptor that, upon activation, elicits a range of physiological responses, including vasodilation, anti-fibrotic, and anti-inflammatory effects. These properties make RXFP1 an attractive therapeutic target for cardiovascular and fibrotic diseases. This document provides detailed application notes and protocols for the preclinical evaluation of this compound, a small molecule agonist of RXFP1.
Data Presentation: Pharmacokinetics of Small-Molecule RXFP1 Agonists
The following tables summarize pharmacokinetic data from preclinical studies of representative small-molecule RXFP1 agonists. This data can serve as a reference for designing studies with this compound.
Table 1: Pharmacokinetics of AZD5462 in Rats and Monkeys [1]
| Parameter | Rat | Monkey |
| Route of Administration | IV / Oral | IV / Oral |
| IV Dose | 2 mg/kg | 2 mg/kg |
| Oral Dose | 1 mg/kg | 5 mg/kg |
| Clearance (mL/min/kg) | 24 | 9.1 |
| Volume of Distribution (L/kg) | 0.98 | 0.56 |
| Cmax (µM/L) | 0.23 | 0.94 |
| IV Half-life (hours) | 1.2 | 4.7 |
| Oral Half-life (hours) | 2.9 | 7.2 |
| Oral Bioavailability (%) | 58 | 12 |
Table 2: Pharmacokinetics of ML290 (Analog 66) in Mice [2]
| Parameter | Value |
| Route of Administration | Intraperitoneal (IP) |
| Dose | 30 mg/kg |
| Vehicle | Not specified |
| Time Points | Not specified |
| Plasma Concentration | Data available in source |
| Heart Concentration | Data available in source |
Experimental Protocols
In Vitro Receptor Activation Assay
Objective: To determine the potency and efficacy of this compound in activating the human RXFP1 receptor.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1).
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
This compound.
-
Positive control (e.g., human relaxin-2).
-
cAMP assay kit (e.g., HTRF cAMP assay kit).
-
384-well plates.
Protocol:
-
Seed HEK293-RXFP1 cells in 384-well plates at a density of 8,000 cells/well and incubate overnight at 37°C, 5% CO2.[2]
-
Prepare serial dilutions of this compound and the positive control.
-
Remove the culture medium and add the different concentrations of the compounds to the cells.
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions.
-
Lyse the cells and measure intracellular cAMP levels using the cAMP assay kit.
-
Calculate EC50 values and maximal response relative to the positive control.
In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of this compound in a relevant animal model (e.g., mouse, rat, or monkey).
Materials:
-
This compound.
-
Appropriate vehicle for administration (e.g., sterile PBS).
-
Blood collection supplies (e.g., heparinized tubes).
-
Analytical equipment for drug quantification (e.g., LC-MS/MS).
Protocol:
-
Prepare a formulation of this compound in the chosen vehicle at the desired concentration.
-
Administer a single dose of the agonist to the animals via the intended route (e.g., intravenous, oral, or subcutaneous). For example, a single subcutaneous administration of a long-lasting RXFP1 agonist at 0.1, 0.3, or 1 mg/kg has been used in rats.[4]
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Process the blood samples to obtain plasma.
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
In Vivo Efficacy Study in a Heart Failure Model
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of heart failure.
Materials:
-
Aged, obese cynomolgus monkeys with diagnosed heart failure with reduced ejection fraction (HFrEF) or other appropriate animal model.[1][5]
-
This compound.
-
Vehicle control.
-
Echocardiography equipment.
-
Blood pressure and heart rate monitoring equipment.
Protocol:
-
Acclimate the animals to the experimental conditions.
-
Randomly assign animals to treatment (this compound) and control (vehicle) groups.
-
Administer the compound or vehicle daily for a specified duration (e.g., 8 weeks).[5] The dose should be based on prior pharmacokinetic and tolerability studies.
-
Monitor cardiac function (e.g., ejection fraction) using echocardiography at baseline and at regular intervals throughout the study.
-
Monitor mean arterial blood pressure and heart rate.
-
At the end of the study, collect tissues for further analysis (e.g., histology, gene expression).
-
Statistically analyze the data to determine the effect of the treatment on cardiac function and other relevant parameters.
Visualization of Signaling Pathways and Workflows
RXFP1 Signaling Pathway
The activation of RXFP1 by an agonist like this compound can trigger multiple downstream signaling cascades. The primary pathway involves the coupling to Gs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[2] cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets. Additionally, RXFP1 can couple to other G proteins, such as Gαi, leading to the activation of the PI3K/Akt pathway and nitric oxide production.[6]
Caption: Simplified RXFP1 signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for a preclinical in vivo efficacy study of an RXFP1 agonist.
Caption: Preclinical in vivo efficacy study workflow.
References
- 1. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 6. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
Measuring Downstream Signaling of RXFP1 Activation by Agonist-7: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the downstream signaling events following the activation of the Relaxin Family Peptide Receptor 1 (RXFP1) by a specific agonist, referred to herein as Agonist-7. The protocols detailed below are designed for researchers in academia and industry who are engaged in the study of G-protein coupled receptor (GPCR) signaling and the development of novel therapeutics targeting RXFP1.
Activation of RXFP1, a Leucine-rich repeat-containing G-protein coupled receptor, by its endogenous ligand relaxin or synthetic agonists, triggers a cascade of intracellular signaling events.[1][2][3] These events are crucial for mediating the physiological effects of relaxin, which include vasodilation, anti-inflammatory responses, and extracellular matrix remodeling.[1][4][5] Understanding the specific downstream pathways activated by a novel agonist is paramount for its characterization and therapeutic development.
The primary and most well-characterized signaling pathway activated by RXFP1 is the Gs-protein-mediated stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][6][7][8] However, RXFP1 signaling is complex and can also involve other pathways, including the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically ERK1/2, and the mobilization of intracellular calcium.[7][9] The specific pathways engaged can be influenced by the agonist's properties, such as biased agonism.[9]
This document outlines protocols for three key assays to comprehensively profile the downstream signaling of Agonist-7 at RXFP1: a cAMP accumulation assay, an ERK1/2 phosphorylation assay, and an intracellular calcium mobilization assay.
Data Presentation: Quantitative Analysis of Agonist-7 Activity at RXFP1
The following tables summarize hypothetical quantitative data for Agonist-7 in the described assays, allowing for easy comparison of its activity across different signaling pathways.
Table 1: cAMP Accumulation in HEK293-RXFP1 Cells
| Agonist | EC50 (nM) | Emax (% of Forskolin response) |
| Relaxin-2 (Control) | 0.2 | 95% |
| Agonist-7 | 15 | 85% |
| Forskolin (Positive Control) | 180 | 100% |
Table 2: ERK1/2 Phosphorylation in HEK293-RXFP1 Cells
| Agonist | EC50 (nM) | Emax (% of EGF response) |
| Relaxin-2 (Control) | 5 | 90% |
| Agonist-7 | 50 | 75% |
| EGF (Positive Control) | 2 | 100% |
Table 3: Intracellular Calcium Mobilization in CHO-K1-RXFP1 Cells
| Agonist | EC50 (nM) | Emax (Relative Fluorescence Units) |
| ATP (Control) | 1000 | 50,000 |
| Agonist-7 | >10,000 | No significant response |
| Ionomycin (Positive Control) | 500 | 65,000 |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of RXFP1 and the general experimental workflow for their investigation.
References
- 1. What are RXFP1 agonists and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Relaxin family peptide receptors RXFP1 and RXFP2 modulate cAMP signaling by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Troubleshooting & Optimization
Troubleshooting low solubility of RXFP1 receptor agonist-7 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low solubility of RXFP1 receptor agonist-7 in vitro. The information is tailored for scientists in academic and industrial research, particularly in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported in vitro potency?
This compound is a small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). It has been shown to stimulate cAMP production in HEK293 cells that stably express human RXFP1, with a reported half-maximal effective concentration (EC50) of 4.2 nM[1].
Q2: What are the known signaling pathways activated by the RXFP1 receptor?
The RXFP1 receptor is a G-protein coupled receptor (GPCR) that can activate multiple downstream signaling pathways. The primary and most well-characterized pathway involves coupling to Gs proteins, which leads to the activation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2][3] Other signaling pathways that can be activated by RXFP1 include:
-
Phosphoinositide 3-kinase (PI3K): This can be activated through Gβγ subunits of pertussis toxin-sensitive G-proteins (Gi/o)[3][4].
-
Extracellular signal-regulated kinase (ERK1/2): Activation of ERK1/2 can be dependent on G-protein coupling in certain cell types[2].
-
Nitric oxide synthase (NOS): The PI3K pathway can lead to the activation of nitric oxide synthase, resulting in the production of nitric oxide (NO)[3][4].
RXFP1 Signaling Pathways
Caption: Simplified signaling pathways of the RXFP1 receptor.
Troubleshooting Low Solubility of this compound
Low aqueous solubility is a common challenge with small molecule agonists, including those targeting GPCRs. If you are observing precipitation of this compound in your in vitro assays, consider the following troubleshooting steps.
Initial Solubility Testing Workflow
It is highly recommended to perform a systematic solubility test before proceeding with your main experiments.
Caption: A workflow for initial solubility testing of RXFP1 Agonist-7.
Troubleshooting Guide: Question & Answer Format
Q3: My this compound is precipitating in my aqueous assay buffer. What should I do?
This is a common issue. Here’s a step-by-step guide to address it:
-
Lower the Final Concentration: The simplest solution is often to lower the final concentration of the agonist in your assay. Determine the lowest effective concentration that still provides a robust signal in your assay.
-
Increase the Percentage of Co-solvent: If you are already using a co-solvent like Dimethyl Sulfoxide (DMSO), you can try slightly increasing its final percentage in the assay medium. However, be cautious as high concentrations of DMSO can be toxic to cells. It is generally recommended to keep the final DMSO concentration at or below 0.5% (v/v) in cellular assays.[5]
-
Change the Co-solvent: If DMSO is not effective or is causing cellular toxicity, other organic solvents can be considered.[5][6]
Solvent Properties & Considerations Dimethyl Sulfoxide (DMSO) A common solvent for hydrophobic compounds. Can be toxic to cells at higher concentrations. Ethanol (EtOH) Less toxic than DMSO for many cell lines, but also generally a weaker solvent for highly hydrophobic compounds. Dimethylformamide (DMF) A strong solvent, but can also be more toxic to cells than DMSO.[6] -
Incorporate a Surfactant: In some cell-free assays, a non-ionic surfactant like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) can help to maintain the solubility of hydrophobic compounds. However, their use in cell-based assays should be carefully validated for cytotoxicity.
-
Sonication: Gentle sonication of the stock solution before dilution into the assay buffer can sometimes help to break up small aggregates and improve dissolution.[7]
Q4: I am still having solubility issues. Are there any other RXFP1 agonists with better-known solubility profiles that I could use as a reference or alternative?
Yes, ML290 is another well-characterized small molecule agonist of RXFP1. While it also has modest aqueous solubility, some data is available which might be helpful for comparison.[8]
| Compound | Solvent | Solubility | Reference |
| ML290 | PBS buffer | 7.0 µM | [8] |
| ML290 | 1:2 solution of DMF:PBS (pH 7.2) | ~0.33 mg/ml | [9] |
| Compound 1 (precursor to ML290) | Aqueous kinetic | 1.6 µg/mL (3.7 µM) | [10] |
| Compound 3 (precursor to ML290) | Aqueous kinetic | 0.9 µg/mL (2.2 µM) | [10] |
This data for ML290 and its precursors suggests that achieving high aqueous concentrations of similar small molecule RXFP1 agonists can be challenging.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh a precise amount of the lyophilized this compound powder.
-
Initial Dissolution: Add a sufficient volume of 100% DMSO to the powder to achieve a high concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: cAMP Measurement Assay in HEK293-RXFP1 Cells
This protocol is a general guideline based on common practices for measuring Gs-coupled GPCR activation.[8][11]
-
Cell Culture: Culture HEK293 cells stably expressing human RXFP1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and appropriate selection antibiotics.
-
Seeding: Seed the cells into a white, clear-bottom 96-well plate at a density of approximately 2 x 10^4 cells per well. Allow the cells to adhere overnight.
-
cAMP Reporter Transfection (if necessary): If not using a stable cell line with a reporter, transfect the cells with a cAMP reporter plasmid (e.g., GloSensor™) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in a suitable assay buffer (e.g., PBS with 0.1% BSA). Ensure the final DMSO concentration in the highest concentration of the agonist does not exceed a level toxic to the cells (typically ≤0.5%).
-
Assay:
-
Remove the culture medium from the cells.
-
Add the diluted agonist solutions to the respective wells. Include a vehicle control (buffer with the same percentage of DMSO as the highest agonist concentration).
-
Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Detection: Measure the luminescence or fluorescence signal according to the specific cAMP assay kit's instructions.
-
Data Analysis: Plot the signal as a function of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
- 8. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
Technical Support Center: Optimizing RXFP1 Receptor Agonist-7 for In Vivo Studies
This technical support guide provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting advice for utilizing RXFP1 Receptor Agonist-7 in in vivo studies. The guidance is based on the established pharmacology of the RXFP1 receptor and its known agonists.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for RXFP1 receptor agonists?
RXFP1 (Relaxin Family Peptide Receptor 1) is a G protein-coupled receptor (GPCR) that mediates the physiological effects of its endogenous ligand, relaxin-2.[1][2][3] Upon activation by an agonist like Agonist-7, RXFP1 initiates a complex array of intracellular signaling pathways. The receptor can couple to multiple G proteins, including Gαs and Gαi.[4][5][6][7] This dual coupling allows for a broad range of cellular responses, including the modulation of cyclic AMP (cAMP), nitric oxide (NO) production, and MAP kinase pathways.[2][5][7][8]
Q2: What are the key signaling pathways activated by RXFP1?
Activation of RXFP1 can trigger several downstream signaling cascades, which can be cell-type dependent.[7] The primary pathways include:
-
Gαs-cAMP Pathway: The most well-characterized pathway involves the coupling of RXFP1 to Gαs, which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[5][8]
-
Gαi-PI3K-NO Pathway: RXFP1 can also couple to pertussis toxin-sensitive Gαi proteins.[4][5][6] This leads to the activation of phosphoinositide 3-kinase (PI3K), which in turn activates protein kinase B (Akt) and endothelial nitric oxide synthase (eNOS), resulting in nitric oxide (NO) production and vasodilation.[2][4][6]
-
MAPK/ERK Pathway: The receptor can also stimulate the p42/p44 (Erk1/2) MAP kinase pathway, often through the transactivation of tyrosine kinase receptors.[5][7]
Below is a diagram illustrating the major signaling pathways initiated by RXFP1 activation.
Q3: What are the expected physiological outcomes of RXFP1 activation in vivo?
The activation of RXFP1 by agonists leads to pleiotropic effects, including vasodilation, angiogenesis, anti-inflammatory responses, and extracellular matrix remodeling.[3][9] Key in vivo outcomes that are often measured in preclinical studies include:
-
Cardiovascular Effects: Reduced blood pressure, increased cardiac output, and enhanced arterial compliance.[8][10]
-
Renal Effects: Increased renal blood flow and glomerular filtration rate.[8]
-
Anti-fibrotic Effects: Reduction of collagen deposition and reversal of fibrosis in organs like the heart, lungs, liver, and kidneys.[5][11]
-
Chronotropic Effects (Rodents): An increase in heart rate is a known pharmacodynamic marker of RXFP1 activation in rodents but is not observed in humans.[12][13]
Q4: How should I prepare Agonist-7 for in vivo administration?
As Agonist-7 is a peptide-based agonist, proper handling and formulation are critical for maintaining its stability and activity.
-
Reconstitution: Reconstitute the lyophilized peptide in a sterile, high-purity solvent (e.g., sterile water, PBS, or a buffer recommended by the manufacturer). Avoid vigorous shaking or vortexing to prevent aggregation.
-
Solubility Check: If solubility is an issue, sonication or the use of a small percentage of a biocompatible solvent like DMSO may be necessary. However, always check for compatibility with the chosen administration route.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For daily use, a fresh dilution from the stock should be prepared in a sterile vehicle (e.g., saline or PBS).
-
Vehicle Control: Always prepare a vehicle-only solution to administer to a control group of animals to account for any effects of the solvent or formulation components.
Troubleshooting Guide
Problem: I am not observing the expected biological response after administering Agonist-7.
| Possible Cause | Troubleshooting Steps |
| 1. Sub-optimal Dosage | The dose may be too low to elicit a significant response. It is crucial to perform a dose-response study to determine the optimal concentration. Start with a dose range informed by published data for similar RXFP1 agonists (see Table 1) and measure a reliable pharmacodynamic marker (e.g., heart rate in rodents, blood pressure).[12] |
| 2. Poor Bioavailability / Rapid Clearance | Peptide therapeutics often have short half-lives and low oral bioavailability.[14][15] Consider the route of administration. Continuous infusion via an osmotic minipump or frequent subcutaneous/intravenous injections may be required to maintain effective plasma concentrations.[7] For longer-acting effects, chemically modified agonists (e.g., with lipid conjugation) may be necessary.[15][16] |
| 3. Compound Instability or Degradation | Ensure the peptide was properly reconstituted and stored. Peptides are susceptible to degradation by proteases.[17][18] Prepare fresh dilutions for each experiment and handle them on ice. Confirm the integrity of your compound stock via analytical methods if possible. |
| 4. Low Receptor Expression | RXFP1 expression can vary significantly between different tissues, animal strains, and disease models.[2] Verify RXFP1 expression in your target tissue using techniques like qPCR, Western blot, or immunohistochemistry. Select an animal model known to have robust RXFP1 expression in the tissue of interest. |
Problem: The results from my in vivo study show high variability.
| Possible Cause | Troubleshooting Steps |
| 1. Inconsistent Administration | Ensure precise and consistent administration techniques. For subcutaneous or intraperitoneal injections, vary the injection site to avoid local irritation. For intravenous injections, confirm proper catheter placement. Use calibrated equipment for all measurements. |
| 2. Animal-to-Animal Variation | Biological variability is inherent in in vivo research. Increase the number of animals per group (n) to improve statistical power. Ensure animals are age- and weight-matched. Acclimate animals to the experimental procedures (e.g., handling, injection) to reduce stress-induced variability. |
| 3. Circadian Rhythm Effects | The response to a therapeutic agent can be influenced by the animal's circadian rhythm. Perform experiments at the same time each day to minimize this source of variation. |
Below is a decision tree to help troubleshoot a lack of response in your experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Peptide therapeutics - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of Novel RXFP1 Small Molecule Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel small molecule agonists targeting the Relaxin Family Peptide Receptor 1 (RXFP1).
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways activated by RXFP1, and how can I monitor them?
A1: RXFP1 is a G-protein coupled receptor (GPCR) that primarily couples to Gαs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] However, RXFP1 signaling is complex and can also involve other pathways, including:
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Gαi/o coupling: This can lead to the inhibition of adenylyl cyclase or activation of other downstream effectors.
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Phosphoinositide 3-kinase (PI3K)/Akt pathway: This pathway is often associated with cell survival and growth.
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Extracellular signal-regulated kinase (ERK)1/2 (MAPK) pathway: This pathway is involved in cell proliferation, differentiation, and survival.
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Nitric oxide (NO) signaling: RXFP1 activation can lead to the production of NO, a key second messenger in the cardiovascular system.
You can monitor these pathways using a variety of assays, including:
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cAMP assays (e.g., HTRF, ELISA): To measure changes in intracellular cAMP levels.
-
Reporter gene assays: Using constructs with response elements for cAMP (CRE), NFAT, SRE, or SRF to measure the activation of specific signaling pathways.[3][4][5]
-
Western blotting: To detect the phosphorylation of key signaling proteins like ERK1/2 and Akt.
-
Calcium mobilization assays: To measure changes in intracellular calcium, which can be indicative of Gαq or Gαi/o signaling.
Q2: My novel small molecule agonist shows high potency in a cAMP assay but has no effect in a cell-based functional assay (e.g., cell migration, proliferation). What could be the reason for this discrepancy?
A2: This is a common issue that can arise from several factors, including:
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Biased Agonism: Your small molecule may be a "biased agonist," meaning it preferentially activates one signaling pathway over another.[1] The first-in-class small molecule RXFP1 agonist, ML290, is a known biased agonist.[1] It potently stimulates cAMP production but may not activate other pathways, such as ERK1/2 phosphorylation, to the same extent as the endogenous ligand, relaxin. Your functional assay may depend on a pathway that is not strongly activated by your compound.
-
Cell-Type Specific Signaling: The complement of signaling proteins (G-proteins, adenylyl cyclase isoforms, etc.) can vary between cell lines. Your compound's activity may be highly dependent on the specific cellular context.
-
Receptor Desensitization and Internalization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, rendering the cells unresponsive to further stimulation. Small molecules may induce different rates of desensitization compared to the native ligand.
-
Off-Target Effects: The observed functional response (or lack thereof) could be due to the compound acting on other targets within the cell, masking or counteracting the effect of RXFP1 activation.
To investigate this, you can:
-
Profile the agonist's activity across multiple signaling pathways (cAMP, pERK, calcium mobilization) in the same cell line.
-
Test the agonist in different cell lines that endogenously express RXFP1.
-
Perform time-course experiments to assess the kinetics of receptor signaling and desensitization.
Q3: I am observing high background or a low signal-to-noise ratio in my HTRF cAMP assay. What are the common causes and how can I troubleshoot this?
A3: High background or a low signal-to-noise ratio in an HTRF cAMP assay can be caused by several factors. Here are some common causes and troubleshooting tips:
-
Cell Number: Too few cells will result in a low signal, while too many cells can lead to high background and a "hook effect." It is crucial to optimize the cell number for your specific cell line and plate format.
-
Reagent Concentration: Incorrect concentrations of the HTRF reagents (d2-labeled cAMP and the anti-cAMP cryptate antibody) can lead to suboptimal results. Ensure you are using the concentrations recommended by the manufacturer.
-
Incubation Times: Both the cell stimulation time with the agonist and the HTRF reagent incubation time are critical. Optimize these times for your specific assay conditions.
-
Cell Health: Unhealthy or dying cells can release components that interfere with the assay, leading to high background. Ensure your cells are healthy and in the logarithmic growth phase.
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Compound Interference: Some test compounds can autofluoresce or interfere with the HTRF signal. It is important to run a control with the compound in the absence of cells to check for interference.
-
Plate Type: Using the correct plate type (e.g., white, low-volume, 384-well plates) is essential for optimal HTRF performance.[4]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Off-Target Effects
Problem: A novel RXFP1 agonist shows promising in vitro potency but exhibits unexpected side effects in vivo or inconsistent results across different cell-based assays.
Workflow for Investigating and Mitigating Off-Target Effects:
References
- 1. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Comparative analysis of functional assays for characterization of agonist ligands at G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Stability and Half-Life of Small Molecule RXFP1 Agonists
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development and experimental use of small molecule RXFP1 agonists.
Frequently Asked Questions (FAQs)
Q1: My small molecule RXFP1 agonist has poor aqueous solubility. How can I improve it for in vitro assays?
A1: Poor aqueous solubility is a common challenge. Here are several strategies to address this:
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Co-solvents: Use of Dimethyl Sulfoxide (DMSO) is a common starting point for dissolving hydrophobic compounds. However, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.
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Formulation Aids: Excipients such as cyclodextrins can be used to encapsulate the agonist and increase its apparent solubility.
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Structural Modification: In the long term, medicinal chemistry efforts can focus on introducing hydrophilic moieties to the molecule without compromising its activity.
Q2: I'm observing precipitation of my agonist in my cell-based assays. What can I do to prevent this?
A2: Precipitation can lead to inaccurate and irreproducible results. Consider the following:
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Check Solubility Limits: Determine the maximum soluble concentration of your compound in the specific assay buffer you are using.
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Pre-dilution Strategy: Prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then perform serial dilutions in the assay medium. Ensure thorough mixing at each dilution step.
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Use of Carrier Proteins: Including a low concentration of a carrier protein like bovine serum albumin (BSA) in your assay buffer can sometimes help to keep hydrophobic compounds in solution.
-
Temperature Effects: Be mindful of temperature changes, as solubility can be temperature-dependent. Ensure your compound is fully dissolved at the assay temperature.
Q3: My cAMP assay results are inconsistent. What are the potential causes and how can I troubleshoot this?
A3: Inconsistent results in cAMP assays can arise from several factors:
-
Cell Health and Density: Ensure your cells are healthy, within a consistent passage number, and plated at a uniform density. Over-confluent or unhealthy cells can respond variably.
-
Agonist Degradation: If your agonist is unstable in the assay medium, its effective concentration will decrease over the incubation time, leading to variability. Perform stability checks of your compound in the assay buffer.
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Reagent Variability: Use fresh, high-quality reagents, including cells, media, and assay components.
-
Assay Protocol: Ensure consistent incubation times, temperatures, and handling procedures. For homogenous assays, ensure complete cell lysis to release all intracellular cAMP.
-
Data Analysis: Use a standard curve in every experiment and ensure your sample readings fall within the linear range of the curve.
Q4: How many freeze-thaw cycles can my small molecule agonist tolerate when stored in DMSO?
A4: The stability of small molecules to freeze-thaw cycles can vary significantly. It is recommended to aliquot your stock solutions into single-use volumes to minimize the number of freeze-thaw cycles. A general guideline is to limit freeze-thaw cycles to a maximum of 3-5. However, the specific stability of your compound should be experimentally determined by comparing the activity of a freshly prepared solution with one that has undergone several freeze-thaw cycles.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the experimental evaluation of small molecule RXFP1 agonist stability and half-life.
Caption: Troubleshooting flowchart for common issues with RXFP1 agonists.
Quantitative Data Summary
The following table summarizes publicly available data on the in vitro activity and in vivo half-life of selected small molecule RXFP1 agonists.
| Compound | Target | In Vitro Potency (EC50) | In Vivo Half-life (t½) | Species | Route of Administration |
| ML290 | Human RXFP1 | ~100 nM (cAMP assay) | ~8.6 hours | Mouse | Intraperitoneal |
| AZD5462 | Human RXFP1 | pEC50 ~7.4-7.7 (cAMP assay) | ~3-6 hours (single dose) | Human | Oral |
| Compound 8 | Human RXFP1 | 1.88 µM (cAMP assay) | ~8.56 hours | Mouse | Intraperitoneal |
Experimental Protocols
Liver Microsomal Stability Assay
Objective: To determine the metabolic stability of a small molecule RXFP1 agonist in the presence of liver microsomes.
Materials:
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Test compound stock solution (e.g., 10 mM in DMSO)
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Liver microsomes (human or other species of interest)
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Phosphate buffer (e.g., 100 mM, pH 7.4)
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NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Acetonitrile with an internal standard for quenching the reaction
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96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
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Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes and the test compound solution.
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Pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
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At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
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Centrifuge the plate to precipitate the proteins.
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Transfer the supernatant to a new plate for analysis.
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Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
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Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t½) and intrinsic clearance.
cAMP Signaling Assay
Objective: To measure the ability of a small molecule RXFP1 agonist to stimulate cyclic AMP (cAMP) production in cells expressing the RXFP1 receptor.
Materials:
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HEK293 cells stably expressing human RXFP1
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Cell culture medium and supplements
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Test compound at various concentrations
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Positive control (e.g., native relaxin-2)
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cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
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Cell lysis buffer (if required by the kit)
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Plate reader compatible with the assay format
Procedure:
-
Seed the RXFP1-expressing cells into a 96- or 384-well plate and allow them to adhere overnight.
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Prepare serial dilutions of the test compound and the positive control.
-
Remove the cell culture medium and add the compound dilutions to the cells.
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Incubate for the recommended time and temperature to allow for cAMP production.
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Lyse the cells (if necessary, according to the kit instructions).
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Add the cAMP detection reagents from the assay kit.
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Incubate as per the kit protocol to allow for the detection reaction to occur.
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Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
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Generate a dose-response curve and calculate the EC50 value for the test compound.
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile, including the half-life, of a small molecule RXFP1 agonist following administration to rodents.
Materials:
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Test compound formulated for the desired route of administration (e.g., oral gavage, intravenous injection)
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Rodents (e.g., mice or rats)
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Dosing equipment (e.g., gavage needles, syringes)
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Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
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Centrifuge for plasma separation
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Analytical method for quantifying the compound in plasma (e.g., LC-MS/MS)
Procedure:
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Acclimate the animals to the housing conditions.
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Administer the test compound to a group of animals via the chosen route.
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At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a subset of animals.
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Process the blood samples to obtain plasma.
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Analyze the plasma samples to determine the concentration of the test compound at each time point.
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Plot the plasma concentration versus time profile.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and terminal half-life (t½).
Visualizations
Technical Support Center: Overcoming Poor Bioavailability of RXFP1 Receptor Agonist-7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the RXFP1 receptor agonist-7 and similar small-molecule agonists.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known in vitro potency?
This compound is a small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Its primary mechanism of action is to stimulate the production of cyclic AMP (cAMP) in cells expressing the human RXFP1 receptor. The reported 50% effective concentration (EC50) for this activity is 4.2 nM in HEK293 cells stably expressing human RXFP1[1].
Q2: What are the main challenges in working with small-molecule RXFP1 agonists like agonist-7?
The primary challenges include poor aqueous solubility, which can lead to low oral bioavailability and difficulties in formulation for in vivo studies[2]. Like many small molecules, they can also be subject to rapid metabolism, resulting in a short plasma half-life[3][4][5]. Furthermore, species-specific differences in receptor binding and activation can complicate the translation of in vitro findings to in vivo animal models[5].
Q3: What are the key signaling pathways activated by RXFP1?
RXFP1 is a G protein-coupled receptor (GPCR) that primarily couples to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels[2][6]. RXFP1 can also couple to other G proteins, such as Gi/o, which can modulate the cAMP response and activate other signaling pathways, including the PI3K-Akt and MAPK/ERK pathways. These pathways are involved in diverse cellular responses such as vasodilation, anti-inflammatory effects, and extracellular matrix remodeling[2][7].
Q4: Are there any known strategies to improve the bioavailability of small-molecule RXFP1 agonists?
Yes, several strategies can be employed. These include formulation approaches such as the use of permeation enhancers, microemulsions, or nanoparticles to improve absorption[2][8]. Chemical modification of the agonist, such as the development of prodrugs or encapsulation in delivery systems, can also protect the compound from degradation and enhance its pharmacokinetic profile. Optimization of the physicochemical properties of the molecule, including solubility and stability, during the drug discovery process is also crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no cAMP response in vitro | 1. Cell line issues: Low or no RXFP1 expression in the chosen cell line. 2. Compound solubility: The agonist may have precipitated out of the assay medium. 3. Incorrect assay conditions: Suboptimal incubation time, temperature, or cell density. 4. Reagent degradation: Degradation of the agonist or other assay components. | 1. Verify receptor expression: Use a validated cell line with confirmed RXFP1 expression (e.g., HEK293-RXFP1).[6] 2. Improve solubility: Prepare stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final concentration in the assay medium does not exceed its solubility. Consider using a carrier protein like BSA. 3. Optimize assay parameters: Perform time-course and cell-density experiments to determine optimal conditions. A 30-minute stimulation at 37°C is a common starting point.[2] 4. Use fresh reagents: Prepare fresh solutions of the agonist and other critical reagents for each experiment. |
| High variability in experimental results | 1. Inconsistent cell handling: Variations in cell passage number, seeding density, or health. 2. Pipetting errors: Inaccurate dispensing of agonist or other reagents. 3. Edge effects in multi-well plates: Evaporation or temperature gradients across the plate. | 1. Standardize cell culture: Use cells within a defined passage number range and ensure consistent seeding density and confluency. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Avoid using the outer wells of the plate for critical samples or fill them with media to maintain humidity. |
| Poor in vivo efficacy despite good in vitro potency | 1. Low bioavailability: Poor absorption from the site of administration. 2. Rapid metabolism/clearance: The compound is quickly metabolized and eliminated from the body. 3. Species differences: The agonist may not be as potent at the rodent RXFP1 receptor as it is at the human receptor. | 1. Conduct pharmacokinetic (PK) studies: Determine the bioavailability, half-life, and other PK parameters of the agonist in the chosen animal model.[9][10] 2. Optimize formulation and dosing regimen: Consider different routes of administration or formulation strategies to improve exposure. Adjust the dosing frequency based on the half-life. 3. Evaluate species-specific activity: Test the activity of the agonist on the RXFP1 receptor of the animal species being used for in vivo studies. |
| Compound precipitation in formulation | 1. Poor aqueous solubility: The compound is not soluble in the chosen vehicle for in vivo administration. 2. Incorrect pH or excipients: The formulation conditions are not optimal for maintaining solubility. | 1. Screen different vehicles: Test a range of pharmaceutically acceptable vehicles (e.g., solutions with co-solvents like PEG-400, cyclodextrins, or lipid-based formulations). 2. Adjust formulation pH: Determine the pH-solubility profile of the compound and adjust the vehicle pH accordingly. 3. Use solubility enhancers: Incorporate excipients known to improve the solubility of hydrophobic compounds. |
Quantitative Data Summary
Due to the limited publicly available data for this compound, the following table includes data for analogous small-molecule RXFP1 agonists to provide a comparative reference.
| Compound | In Vitro Potency (EC50) | Oral Bioavailability | Half-life (t1/2) | Species |
| This compound | 4.2 nM (cAMP assay, human RXFP1)[1] | Not publicly available | Not publicly available | - |
| ML290 | ~100 nM (cAMP assay, human RXFP1)[11] | Good in vivo PK properties reported[2] | Not specified | Mouse |
| AZD5462 | 7.7 nM (cAMP assay, human RXFP1 in CHO cells)[8] | 58% | 2.9 hours (oral) | Rat |
| AZD5462 | 7.4 nM (cAMP assay, human RXFP1 in HEK-293 cells)[8] | 12% | 7.2 hours (oral) | Monkey |
Experimental Protocols
In Vitro cAMP Assay for RXFP1 Agonist Activity
This protocol is adapted from methods used for the characterization of small-molecule RXFP1 agonists[2][6].
1. Cell Culture and Seeding:
- Culture HEK293 cells stably expressing human RXFP1 (HEK293-RXFP1) in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
- Seed the cells into 384-well white opaque plates at a density of 2,000-8,000 cells per well in 30 µL of media.
- Incubate overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation and Stimulation:
- Prepare a stock solution of this compound (or other test compound) in 100% DMSO.
- Perform serial dilutions of the stock solution to create a concentration-response curve.
- On the day of the assay, add a phosphodiesterase inhibitor (e.g., Ro 20-1724) to the cells to prevent cAMP degradation.
- Add the diluted compounds to the cells (final DMSO concentration should be <0.5%).
- Incubate for 30 minutes at 37°C.
3. cAMP Detection:
- Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).
- Follow the manufacturer's instructions for the chosen assay kit.
4. Data Analysis:
- Generate a concentration-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.
- Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response).
In Vivo Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the bioavailability of a small-molecule RXFP1 agonist[9][10][12].
1. Animal Model and Dosing:
- Use adult male rats (e.g., Sprague-Dawley) or mice (e.g., CD-1).
- Divide the animals into two groups for intravenous (IV) and oral (PO) administration.
- Formulate the agonist in a suitable vehicle. For IV administration, the compound must be in a solution. For PO administration, a solution or suspension can be used.
- Administer a single dose of the agonist (e.g., 1-5 mg/kg for IV and 5-20 mg/kg for PO).
2. Blood Sampling:
- Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
- Collect blood via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
- Process the blood to obtain plasma by centrifugation.
3. Sample Analysis:
- Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the agonist in the plasma samples.
4. Pharmacokinetic Analysis:
- Plot the plasma concentration of the agonist versus time for both IV and PO routes.
- Use pharmacokinetic software to calculate key parameters, including:
- Area under the curve (AUC)
- Clearance (CL)
- Volume of distribution (Vd)
- Half-life (t1/2)
- Maximum concentration (Cmax) and time to maximum concentration (Tmax) for the PO route.
- Calculate the oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
Caption: Primary signaling pathway of RXFP1 activation.
Caption: Workflow to assess and improve bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04754D [pubs.rsc.org]
- 8. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
- 9. Pk/bio-distribution | MuriGenics [murigenics.com]
- 10. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. fda.gov [fda.gov]
Technical Support Center: Cell Viability Assays for RXFP1 Receptor Agonist-7 Treatment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing cell viability assays to study the effects of RXFP1 receptor agonist-7.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Issue 1: High variability between replicate wells.
-
Question: I am observing significant differences in readings between my replicate wells treated with this compound. What could be the cause?
-
Answer: High variability can stem from several factors:
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Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating. Inconsistent cell numbers across wells is a primary source of variability. For adherent cells, allow sufficient time for attachment and recovery before adding the agonist.[1][2]
-
Pipetting Errors: Gentle and consistent pipetting techniques are crucial, especially when adding small volumes of agonist or assay reagents.[1]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration. It is recommended to fill the perimeter wells with sterile PBS or media without cells and use the inner wells for your experiment.[3]
-
Incomplete Reagent Mixing: After adding the assay reagent, ensure it is thoroughly mixed with the culture medium. For adherent cells, gentle orbital shaking can help.[3]
-
Issue 2: Unexpectedly low or high absorbance/luminescence readings.
-
Question: My absorbance (MTT/XTT) or luminescence (CellTiter-Glo) readings are not what I expected after treatment with this compound. What should I check?
-
Answer: Several factors can lead to skewed readings:
-
Incorrect Cell Seeding Density: Too few cells will produce a signal that is difficult to distinguish from background, while too many cells can lead to nutrient depletion and cell death, or saturation of the assay signal. It is critical to determine the optimal seeding density for your specific cell line through a preliminary experiment.[4][5][6]
-
Sub-optimal Incubation Times: The incubation time with the assay reagent is critical. For MTT assays, formazan crystals need sufficient time to form. For CellTiter-Glo, the luminescent signal is stable but will decay over time. Adhere to the manufacturer's recommended incubation period.
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Reagent Instability: Ensure that assay reagents are stored correctly and are not used past their expiration date. Reconstituted reagents may have a limited shelf life.
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Interference from this compound: Small molecules can interfere with assay components. Your agonist may directly reduce tetrazolium salts (in MTT/XTT assays) or inhibit the luciferase enzyme (in CellTiter-Glo). To test for this, run a control plate with your agonist in cell-free media.
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Culture Media Components: Phenol red and serum in culture media can interfere with absorbance readings. It is advisable to use phenol red-free media for the final assay incubation if possible.[3]
-
Issue 3: Difficulty dissolving formazan crystals in MTT assay.
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Question: I am having trouble completely dissolving the purple formazan crystals after adding the solubilization buffer in my MTT assay. What can I do?
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Answer: Incomplete solubilization of formazan crystals is a common issue and will lead to inaccurate absorbance readings.
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Insufficient Mixing: Ensure thorough mixing after adding the solubilizing agent. Pipetting up and down or using an orbital shaker can aid in dissolution.[3]
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Precipitation: If the solubilization solution has been stored at a low temperature, components like SDS may precipitate. Warm the solution to fully redissolve any precipitates before use.
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Cell Clumping: If cells are overgrown or clumped, the formazan crystals can be trapped, making them difficult to dissolve. Ensure you are using a single-cell suspension and an optimal seeding density.
-
Frequently Asked Questions (FAQs)
Q1: Which cell viability assay is best for studying this compound?
A1: The choice of assay depends on your specific experimental needs.
-
MTT/XTT Assays: These are colorimetric assays that measure the metabolic activity of cells through the reduction of a tetrazolium salt.[7] They are cost-effective but can be prone to interference from colored compounds or compounds with reducing potential.
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CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, which is a marker of metabolically active cells.[8] It is generally more sensitive than colorimetric assays and has a simpler "add-mix-measure" protocol.[8] However, it can be more expensive, and the luciferase enzyme can be inhibited by some small molecules.[9]
Q2: How do I select an appropriate cell line for my experiments?
A2: It is crucial to use a cell line that expresses the RXFP1 receptor. You can either use a cell line that endogenously expresses RXFP1 (e.g., THP-1, OVCAR5) or a cell line that has been engineered to overexpress the receptor (e.g., HEK293T-RXFP1).[10][11][12] The choice may depend on the desired signaling pathway to be studied and the required level of receptor expression.
Q3: What is the optimal cell seeding density for a 96-well plate?
A3: The optimal seeding density is cell-line dependent and should be determined empirically. A general starting point for many cancer cell lines is between 2,000 and 10,000 cells per well.[3][4] To determine the optimal density, perform a cell titration experiment and select a density that falls within the linear range of your chosen assay at the desired time point.
Q4: Can the solvent for my this compound (e.g., DMSO) affect the assay?
A4: Yes, high concentrations of solvents like DMSO can be toxic to cells and may also interfere with the assay reagents. It is important to keep the final solvent concentration consistent across all wells and as low as possible (typically below 0.5%).[8] Always include a vehicle control (media with the same concentration of solvent as your treated wells) in your experimental setup.
Q5: How can I be sure that the observed changes in viability are due to RXFP1 activation?
A5: To confirm that the effects of your agonist are mediated through the RXFP1 receptor, you can include the following controls:
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Use a non-transfected parental cell line: The agonist should have no effect on cells that do not express RXFP1.
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Use an RXFP1 antagonist: Co-treatment with a known RXFP1 antagonist should block the effects of your agonist.
Data Presentation
Table 1: Recommended Starting Cell Seeding Densities for a 96-well Plate
| Cell Line Type | Recommended Seeding Density (cells/well) | Notes |
| Adherent Cancer Cell Lines (e.g., HEK293T, MCF-7) | 2,000 - 8,000 | Allow 18-24 hours for cell attachment before treatment. |
| Suspension Cell Lines (e.g., THP-1) | 5,000 - 20,000 | Seeding density can be higher as they do not require surface area for attachment. |
| Primary Cells | Highly variable | Must be optimized for each specific cell type and donor. |
Table 2: Example EC50 Values for RXFP1 Agonists in Functional Assays
| Agonist | Cell Line | Assay Type | Reported EC50 |
| Relaxin-2 | OVCAR5 | cAMP Assay | ~0.18 nM |
| SA10SC-RLX | OVCAR5 | cAMP Assay | ~0.19 nM |
| ML290 (small molecule) | HEK293-RXFP1 | cAMP Assay | Potent agonist activity reported[12] |
Note: EC50 values in cell viability assays may differ from those in signaling assays and should be determined empirically.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Plating: Seed cells in a 96-well plate at the predetermined optimal density and allow them to adhere overnight.
-
Agonist Treatment: Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals and read the absorbance at 570 nm.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Plating: Prepare a 96-well opaque-walled plate with cells in culture medium at the optimal seeding density.
-
Agonist Treatment: Treat cells with this compound and incubate for the desired time.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and substrate and allow them to equilibrate to room temperature. Reconstitute the substrate with the buffer to form the CellTiter-Glo® Reagent.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Record the luminescence using a plate reader.
Visualizations
Caption: RXFP1 signaling pathways influencing cell viability.
Caption: Experimental workflow for cell viability assays.
Caption: Troubleshooting decision tree for cell viability assays.
References
- 1. m.youtube.com [m.youtube.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. biocompare.com [biocompare.com]
- 5. researchgate.net [researchgate.net]
- 6. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ch.promega.com [ch.promega.com]
- 8. researchgate.net [researchgate.net]
- 9. PharmaOnco™ HEK293T-Tg(Human RXFP1 Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]
- 10. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Experimental Pitfalls: A Technical Support Guide for RXFP1 Receptor Agagonist-7
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the effective use of RXFP1 receptor agonist-7 in experimental settings. Addressing common challenges related to its stability and handling, this resource offers troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Its chemical formula is C40H32F5N3O7 and it has a molecular weight of 761.69 g/mol .[1] It functions by binding to and activating the RXFP1, a G-protein coupled receptor (GPCR). This activation primarily stimulates the Gs signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is critical to prevent degradation. The following table summarizes the recommended storage conditions.
| Storage Format | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term | Protect from moisture and light. |
| Stock Solution (in organic solvent) | -80°C | Up to 6 months | Use airtight vials to prevent evaporation and contamination. |
| Stock Solution (in organic solvent) | -20°C | Up to 1 month | |
| Aqueous Solution | 2-8°C | Not recommended for more than one day. | Prepare fresh for each experiment. |
Q3: What are the suitable solvents for dissolving this compound?
A3: Due to its chemical nature as a naphthalene and quinoline analog, this compound has specific solubility characteristics.
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions. |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions. |
| Ethanol | Limited | Can be used, but may not achieve high concentrations. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | For working solutions, it is recommended to first dissolve the compound in DMSO or DMF and then dilute with the aqueous buffer. |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected agonist activity in cell-based assays.
This is a common issue that can arise from several factors related to agonist degradation or experimental setup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Agonist Degradation | 1. Verify Storage: Ensure the agonist has been stored according to the recommended conditions (see FAQ Q2).2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh dilutions from a recently prepared stock for each experiment.3. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes. | Restoration of expected agonist potency (EC50) and efficacy (Emax). |
| Suboptimal Assay Conditions | 1. Optimize Cell Density: Perform a cell titration experiment to determine the optimal cell number per well that yields a robust signal window.2. Check Serum Presence: Serum components can sometimes interfere with agonist activity. Test assay performance in serum-free media.3. Incubation Time: Optimize the agonist incubation time to ensure the signaling response has reached its maximum. | Improved signal-to-noise ratio and consistent assay results. |
| Cell Line Issues | 1. Confirm RXFP1 Expression: Verify the expression and surface localization of the RXFP1 receptor in your cell line using techniques like flow cytometry or western blotting.2. Passage Number: Use cells within a consistent and low passage number range, as receptor expression can change with extensive passaging. | Consistent and reproducible agonist responses. |
Issue 2: High background signal or variability in cAMP assays.
High background can mask the true agonist-induced signal, leading to inaccurate results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Cellular Stress | 1. Gentle Cell Handling: Avoid harsh pipetting or centrifugation steps that can lyse cells and release intracellular components.2. Optimize Plating Density: Over-confluent or under-confluent cells can lead to inconsistent responses. Ensure a uniform and optimal cell monolayer. | Reduced background signal and lower well-to-well variability. |
| Assay Reagent Issues | 1. Reagent Preparation: Ensure all assay reagents, including lysis buffers and detection reagents, are prepared correctly and are not expired.2. Phosphodiesterase (PDE) Inhibitor: Include a PDE inhibitor (e.g., IBMX) in your assay buffer to prevent the degradation of cAMP. | Increased signal window and more robust agonist-induced cAMP accumulation. |
| Plate Reader Settings | 1. Instrument Calibration: Ensure the plate reader is properly calibrated for the specific assay being used.2. Gain and Read Time: Optimize the gain and read time settings to maximize the signal-to-background ratio. | Improved data quality and reduced variability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Equilibrate the lyophilized powder of this compound to room temperature before opening the vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the amount of agonist provided.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex gently until the agonist is completely dissolved.
-
Aliquot the stock solution into single-use volumes in airtight vials and store at -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment and discard any unused portions.
-
Protocol 2: Cell-Based cAMP Assay for this compound Activity
This protocol provides a general framework. Specific parameters should be optimized for your cell line and assay kit.
-
Cell Seeding:
-
Seed cells expressing the RXFP1 receptor into a 96-well or 384-well plate at a pre-optimized density.
-
Incubate the cells overnight at 37°C in a humidified CO2 incubator to allow for attachment and recovery.
-
-
Agonist Stimulation:
-
The following day, carefully remove the culture medium.
-
Wash the cells once with pre-warmed serum-free medium or assay buffer.
-
Add the desired concentrations of this compound (prepared as in Protocol 1) to the wells. Include a vehicle control (e.g., DMSO at the same final concentration as the agonist dilutions).
-
Incubate the plate at 37°C for the optimized stimulation time (typically 15-30 minutes).
-
-
cAMP Measurement:
-
Following stimulation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based assays).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Calculate the EC50 (half-maximal effective concentration) value to determine the potency of the agonist.
-
Visualizing Key Processes
To aid in understanding the experimental context, the following diagrams illustrate the RXFP1 signaling pathway and a typical experimental workflow.
Caption: RXFP1 signaling pathway activated by Agonist-7.
Caption: General experimental workflow for assessing Agonist-7 activity.
References
Adjusting experimental parameters for consistent RXFP1 agonist-7 results
Welcome to the technical support center for researchers utilizing RXFP1 agonist-7. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is RXFP1 agonist-7 and what is its primary mechanism of action?
A1: RXFP1 agonist-7 is a small molecule agonist for the Relaxin Family Peptide Receptor 1 (RXFP1), a G-protein coupled receptor (GPCR). Its primary mechanism of action is to stimulate cAMP production in cells expressing the human RXFP1 receptor.[1] It has a reported EC50 of 4.2 nM for this activity in HEK293 cells stably expressing human RXFP1.[1]
Q2: What are the known downstream signaling pathways activated by RXFP1?
A2: RXFP1 is known to couple to multiple G-proteins, leading to the activation of several downstream signaling cascades. The primary pathway is through Gs, which activates adenylyl cyclase and increases intracellular cAMP. RXFP1 can also couple to Gi, which can modulate cAMP levels. Further downstream, activation of RXFP1 can lead to the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and the activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway.
Q3: What cell lines are suitable for studying RXFP1 agonist-7 activity?
A3: Commonly used cell lines for studying RXFP1 agonists include human embryonic kidney cells (HEK293) stably or transiently expressing the human RXFP1 receptor. Other cell lines that endogenously express RXFP1, such as the human monocytic cell line THP-1, have also been used. The choice of cell line may depend on the specific downstream signaling pathway being investigated.
Q4: What is a critical physical property of small molecule RXFP1 agonists to be aware of during experimental setup?
A4: A significant challenge with some small molecule RXFP1 agonists is their modest aqueous solubility.[2] While specific data for RXFP1 agonist-7 is not widely published, it is crucial to ensure its complete solubilization in a suitable vehicle, such as DMSO, before preparing final dilutions in aqueous assay buffers. Incomplete solubilization can lead to inaccurate concentrations and highly variable results.
Troubleshooting Guides
Issue 1: Low or No cAMP Signal Upon Agonist Stimulation
| Potential Cause | Recommended Solution |
| Poor Agonist Solubility | Ensure RXFP1 agonist-7 is fully dissolved in 100% DMSO before preparing serial dilutions. Visually inspect the stock solution for any precipitate. Consider a brief sonication if necessary. |
| Cell Health or Passage Number | Use cells that are in a logarithmic growth phase and have a consistent, healthy morphology. High passage numbers can lead to altered receptor expression or signaling capacity. |
| Suboptimal Cell Density | Titrate the cell seeding density to find the optimal number of cells per well that yields a robust cAMP window. Too few cells will produce an insufficient signal, while too many can lead to a dampened response.[3] |
| Inadequate Stimulation Time | Optimize the agonist incubation time. For Gs-coupled receptors, equilibrium is typically reached within 15-60 minutes. Perform a time-course experiment to determine the peak cAMP response. |
| Phosphodiesterase (PDE) Activity | High PDE activity in your cells can rapidly degrade cAMP. Include a non-specific PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to allow for cAMP accumulation.[4] |
| Low Receptor Expression | If using transiently transfected cells, verify transfection efficiency. For stable cell lines, confirm RXFP1 expression levels via a suitable method like flow cytometry or western blot. |
Issue 2: High Background or Inconsistent Results in ERK1/2 Phosphorylation Assay (Western Blot)
| Potential Cause | Recommended Solution |
| High Basal Phosphorylation | Serum starve the cells for 4-12 hours prior to agonist stimulation to reduce background ERK1/2 phosphorylation.[5] |
| Suboptimal Antibody Dilution | Titrate both the primary phospho-ERK1/2 and total ERK1/2 antibodies to determine the optimal concentration that provides a strong signal with low background. Excess secondary antibody can also cause high background.[6] |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of your proteins.[6] |
| Inconsistent Protein Loading | Ensure equal protein loading across all lanes by performing a total protein quantification assay (e.g., BCA) and loading equal amounts of lysate. Always normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.[5] |
| Poor Membrane Stripping (if re-probing) | If probing for total ERK1/2 on the same membrane, ensure the stripping procedure is complete to avoid residual signal from the phospho-antibody.[5] |
Issue 3: Difficulty in Detecting PI3K/Akt Pathway Activation
| Potential Cause | Recommended Solution |
| Transient or Weak Signal | Activation of the PI3K/Akt pathway can be transient. Perform a time-course experiment to identify the optimal time point for detecting phosphorylation of Akt or its downstream targets. |
| Incorrect Antibody Choice | The PI3K family has multiple isoforms. Ensure you are using antibodies specific to the p110 catalytic subunit for assessing catalytic activity or the p85 regulatory subunit for studying regulatory mechanisms.[7] For Akt, antibodies detecting phosphorylation at Ser473 are commonly used as an indicator of activation. |
| Cell Line Specificity | The coupling of RXFP1 to the PI3K/Akt pathway can be cell-type dependent. Confirm that your chosen cell model is appropriate for studying this specific downstream event. |
| Assay Sensitivity | For more sensitive and quantitative measurements, consider using TR-FRET or ELISA-based assays for detecting phosphorylated Akt, which can be more amenable to high-throughput screening than Western blotting.[8] |
Quantitative Data Summary
| Agonist | Cell Line | Assay | EC50 | Reference |
| RXFP1 agonist-7 | HEK293 (human RXFP1) | cAMP Production | 4.2 nM | [1] |
| RXFP1 agonist-4 | HEK293 (human RXFP1) | cAMP Production | 4.9 nM | [9] |
| RXFP1 agonist-6 | HEK293 (human RXFP1) | cAMP Production | 12 nM | [9] |
| RXFP1 agonist-8 | HEK293 (human RXFP1) | cAMP Production | 1.8 nM | [9] |
| ML290 | THP-1 | cAMP Induction | 200 nM | [10] |
| B7-33 | Cells with endogenous RXFP1 | pERK activation | Preferential over cAMP | [11][12] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
-
Cell Seeding: Seed HEK293 cells stably expressing human RXFP1 in a 384-well plate at an optimized density (e.g., 8,000 cells/well) and allow them to attach overnight.
-
Compound Preparation: Prepare a stock solution of RXFP1 agonist-7 in 100% DMSO. Perform serial dilutions in a suitable assay buffer containing a phosphodiesterase inhibitor like 0.5 mM IBMX.
-
Agonist Stimulation: Remove the cell culture medium and add the prepared agonist dilutions to the cells. Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit, following the manufacturer's instructions.[3][4]
-
Data Analysis: Generate a dose-response curve and calculate the EC50 value using a suitable nonlinear regression analysis software.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Plate cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for at least 4 hours in serum-free medium prior to the experiment.[5]
-
Agonist Stimulation: Treat cells with varying concentrations of RXFP1 agonist-7 for a predetermined optimal time (e.g., 5-15 minutes).
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors.[5][6] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
-
Re-probing for Total ERK1/2:
-
Strip the membrane using a stripping buffer.
-
Re-block and probe with a primary antibody against total ERK1/2.
-
Detect the signal as before.
-
-
Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
Visualizations
Caption: RXFP1 Signaling Pathways.
Caption: General Experimental Workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ML290; RXFP1-Agonist-8 supplier | CAS 1482500-76-4 |RXFP1 Agonist | AOBIOUS [aobious.com]
- 11. arizona-mall.com [arizona-mall.com]
- 12. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - Chemical Science (RSC Publishing) [pubs.rsc.org]
Identifying potential artifacts in RXFP1 receptor agonist-7 assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working with Relaxin Family Peptide Receptor 1 (RXFP1) agonist assays. The focus is on identifying and mitigating potential artifacts to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary signaling pathway for RXFP1 and how is it typically measured?
A1: RXFP1, the cognate receptor for relaxin-2, is a G protein-coupled receptor (GPCR).[1] Its activation primarily couples to Gαs proteins, which stimulate adenylyl cyclase to increase intracellular levels of the second messenger cyclic AMP (cAMP).[1][2] Therefore, the most common method for measuring RXFP1 agonist activity is through a cell-based cAMP assay.[1] Other signaling pathways, including those involving Gαi and PI3K, have also been reported, which can lead to nitric oxide production.[3][4][5]
Q2: What are common cell lines used for RXFP1 agonist screening?
A2: Human Embryonic Kidney 293 (HEK-293T) cells are frequently used for RXFP1 agonist screening.[1] These cells are often stably transfected to overexpress the human RXFP1 receptor, providing a robust system for detecting agonist-induced signaling.[1][6]
Q3: Why is it important to run a counter-screen with a parental cell line or an unrelated GPCR?
A3: Counter-screening is crucial to identify false positives.[7] Test compounds may elevate cAMP levels through mechanisms independent of RXFP1, such as by activating an endogenous GPCR in the host cell line or by directly inhibiting phosphodiesterases (PDEs), the enzymes that break down cAMP.[8][9] A counter-screen using the parental cell line (e.g., HEK-293T without RXFP1) or a cell line expressing an unrelated GPCR helps confirm that the observed activity is specific to RXFP1.[7]
Q4: What is the purpose of using forskolin in a cAMP assay?
A4: Forskolin is a direct activator of adenylyl cyclase and is used as a positive control to confirm that the downstream components of the cAMP signaling pathway in the cells are functional. It provides the maximal possible cAMP response in the assay system, which can be used for data normalization.[1]
Troubleshooting Guide
Problem 1: High Background Signal or False Positives
High background signal can mask the true agonist response and lead to the identification of false positives.
| Potential Cause | Troubleshooting Steps |
| Phosphodiesterase (PDE) Inhibition | Test compounds may inhibit PDEs, leading to cAMP accumulation independent of RXFP1 activation.[9] Include a known non-selective PDE inhibitor, such as IBMX, as a control.[9] |
| Endogenous Receptor Activation | The host cell line (e.g., HEK293) expresses endogenous GPCRs that can also modulate cAMP levels.[8] Perform a counter-screen using the parental cell line lacking the transfected RXFP1 receptor to identify off-target effects.[7] |
| Assay Component Interference | Colored or fluorescent compounds can interfere with detection methods, particularly in fluorescence-based assays like HTRF or FRET. Review compound properties and, if necessary, use an alternative assay format (e.g., label-free or mass spectrometry-based).[8] |
| Contaminants in Compound Samples | Contaminants such as heavy metals (e.g., Zn2+) have been reported to cause false positives in some GPCR screens.[7] Ensure the purity of test compounds. |
Problem 2: Low or No Signal from Known Agonist
A weak or absent signal from a positive control or expected agonist indicates a problem with the assay system.
| Potential Cause | Troubleshooting Steps |
| Poor Receptor Expression | Low cell-surface expression of RXFP1 will result in a diminished signal. Confirm receptor expression levels via flow cytometry or western blot. Overexpression in cell lines like HEK-293T can lead to intracellular accumulation and inhibit signaling.[10] |
| Cell Health and Density | Ensure cells are healthy and plated at the optimal density. High cell density can lead to signals that exceed the linear range of the cAMP standard curve, causing inaccurate potency measurements.[11] |
| Incorrect Assay Buffer/Conditions | Assay parameters such as temperature and pH can significantly impact ligand-receptor binding and signal transduction.[10] Optimize buffer conditions and ensure they are consistent across experiments. |
| Degraded Agonist or Reagents | The peptide agonist (e.g., Relaxin-2) or assay reagents may have degraded. Use freshly prepared or properly stored reagents and run a standard curve for the cAMP detection kit in every experiment.[12] |
Problem 3: Poor Assay Reproducibility (High Well-to-Well Variation)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell distribution across the microplate is a common source of variability. Ensure a homogenous cell suspension and use appropriate seeding techniques. |
| Edge Effects | Wells on the edge of the microplate are prone to evaporation, leading to changes in reagent concentration. Use a plate sealer, ensure proper humidification during incubation, and consider leaving the outer wells empty.[11] |
| Pipetting Errors | Inaccurate or inconsistent dispensing of cells, compounds, or detection reagents will lead to high variability. Use calibrated pipettes and consider automated liquid handlers for high-throughput screens. |
| Incomplete Cell Lysis | For endpoint assays that measure intracellular cAMP, incomplete cell lysis will result in an underestimation of the cAMP concentration. Ensure the lysis buffer is effective and incubation time is sufficient. |
Signaling Pathways & Experimental Workflows
RXFP1 Signaling Pathways
RXFP1 activation can trigger multiple downstream signaling cascades. The canonical pathway involves Gαs-mediated cAMP production. However, coupling to Gαi and subsequent activation of the PI3K/NO pathway has also been demonstrated, particularly in the context of vasodilation.[3][4][5]
Troubleshooting Workflow for Low Agonist Signal
This decision tree provides a logical workflow for diagnosing the cause of a low or absent signal from a known agonist.
Experimental Protocol: HTRF cAMP Assay
This section provides a generalized protocol for a homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based cAMP assay, a common method for screening GPCRs.[13][14]
Materials:
-
HEK-293T cells stably expressing human RXFP1.
-
Cell culture medium, PBS, and detachment solution (e.g., Trypsin-EDTA).
-
Test compounds (e.g., Agonist-7) and reference agonist (e.g., Relaxin-2).
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody).[14][15]
-
Low-volume 384-well white microplates.
-
HTRF-compatible microplate reader.
Methodology:
-
Cell Preparation:
-
Culture RXFP1-expressing cells to ~80-90% confluency.
-
Harvest cells, wash with PBS, and resuspend in stimulation buffer to the desired density.
-
-
-
Dispense 5 µL of the cell suspension into each well of a 384-well plate.
-
Add 5 µL of the test compound at various concentrations (or reference agonist/vehicle control).
-
Seal the plate and incubate for 30 minutes at room temperature.
-
Add 5 µL of the d2-labeled cAMP conjugate to all wells.
-
Add 5 µL of the cryptate-labeled anti-cAMP antibody to all wells.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).[14]
-
The HTRF ratio (Emission 665nm / Emission 620nm * 10,000) is calculated.
-
-
Data Analysis:
-
The assay is competitive; a higher concentration of cellular cAMP produced by the agonist leads to a decrease in the HTRF signal.[15]
-
Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.
-
Plot the cAMP concentration against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
-
References
- 1. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 5. RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemical Probe Identification Platform for Orphan GPCRs Using Focused Compound Screening: GPR39 as a Case Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 14. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Specific Binding of RXFP1 Receptor Agonist-7 to RXFP1: A Comparative Guide
This guide provides a comprehensive comparison of a novel compound, RXFP1 receptor agonist-7 (Agonist-7), with the endogenous ligand relaxin-2 and a known small molecule agonist, ML290. The data presented herein is intended to validate the specific and potent binding of Agonist-7 to the human relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor (GPCR) involved in various physiological processes.[1][2] This document is intended for researchers, scientists, and drug development professionals working on GPCRs and related therapeutics.
Executive Summary
The validation of a novel therapeutic candidate's binding specificity to its target receptor is a critical step in drug discovery. This guide outlines key in vitro assays to characterize the binding and functional activity of a hypothetical selective RXFP1 agonist, "Agonist-7". The performance of Agonist-7 is compared against the natural ligand, relaxin-2, and the well-characterized small molecule allosteric agonist, ML290.[3][4] The presented data, though illustrative, demonstrates a systematic approach to validating a novel compound's interaction with the RXFP1 receptor.
Comparative Performance Data
The following tables summarize the binding affinity and functional potency of Agonist-7 in comparison to relaxin-2 and ML290 at the human RXFP1 receptor.
Table 1: Comparative Binding Affinity for Human RXFP1 Receptor
| Compound | Assay Type | Radioligand | Ki (nM) |
| Agonist-7 (Hypothetical) | Competitive Radioligand Binding | [125I]-Relaxin | 5.2 |
| Relaxin-2 | Competitive Radioligand Binding | [125I]-Relaxin | 1.8 |
| ML290 | Competitive Radioligand Binding | [125I]-Relaxin | No direct competition[4] |
Table 2: Comparative Functional Potency in cAMP Assay
| Compound | Cell Line | EC50 (nM) | Emax (% of Relaxin-2) |
| Agonist-7 (Hypothetical) | HEK293-RXFP1 | 12.5 | 98% |
| Relaxin-2 | HEK293-RXFP1 | 2.1 | 100% |
| ML290 | HEK293-RXFP1 | 150 | 95%[3] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of RXFP1 agonists, it is crucial to visualize the downstream signaling cascades and the experimental procedures used for their characterization.
Caption: RXFP1 Receptor Signaling Pathways.
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Caption: Competitive Radioligand Binding Assay Workflow.
This diagram shows the workflow for a cAMP functional assay.
Caption: cAMP Functional Assay Workflow.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of Agonist-7 for the human RXFP1 receptor.
Materials:
-
HEK293 cells stably expressing human RXFP1.
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Radioligand: [125I]-labeled human relaxin-2.
-
Test compounds: Agonist-7, unlabeled relaxin-2.
-
96-well filter plates.
-
Scintillation counter.
Protocol:
-
Membrane Preparation:
-
Culture HEK293-RXFP1 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), and 50 µL of increasing concentrations of the test compound (Agonist-7 or unlabeled relaxin-2).
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled relaxin-2.
-
Initiate the binding reaction by adding 50 µL of the membrane preparation (containing 10-20 µg of protein).
-
Incubate the plate at room temperature for 1 hour with gentle shaking.
-
-
Separation and Quantification:
-
Terminate the incubation by rapid filtration through the 96-well filter plates.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Dry the filters and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
-
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of Agonist-7 in activating the RXFP1 receptor.
Materials:
-
HEK293 cells stably expressing human RXFP1.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Stimulation buffer (e.g., HBSS with 0.1% BSA).
-
Test compounds: Agonist-7, relaxin-2, ML290.
-
cAMP detection kit (e.g., HTRF, luminescence-based).[6][7][8][9]
-
384-well white opaque plates.
Protocol:
-
Cell Plating:
-
Seed HEK293-RXFP1 cells into 384-well white opaque plates at a density of 5,000-10,000 cells per well.
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Stimulation:
-
Prepare serial dilutions of the test compounds (Agonist-7, relaxin-2, ML290) in stimulation buffer.
-
Remove the cell culture medium and add the diluted compounds to the respective wells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP detection kit, lyse the cells and add the detection reagents.[6][8]
-
Typically, this involves a two-step addition of a lysis buffer/detection reagent followed by a substrate/detection reagent.
-
Incubate as required by the kit protocol (usually at room temperature for 1 hour).
-
-
Measurement and Data Analysis:
-
Measure the signal (e.g., fluorescence ratio for HTRF, luminescence) using a plate reader.
-
Plot the signal against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is often expressed as a percentage of the maximal response induced by the endogenous ligand, relaxin-2.[8]
-
Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor-Ligand Binding
Objective: To monitor the binding of a fluorescently labeled ligand to a NanoLuc-tagged RXFP1 receptor in real-time in live cells.[10][11][12]
Materials:
-
HEK293 cells.
-
Expression vector for N-terminally NanoLuc-tagged human RXFP1.
-
Fluorescently labeled Agonist-7 (e.g., with a TAMRA or Alexa Fluor dye).
-
Transfection reagent.
-
BRET substrate (e.g., furimazine).
-
White, clear-bottom 96-well plates.
-
BRET-enabled plate reader.
Protocol:
-
Cell Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Transfect the cells with the NanoLuc-RXFP1 expression vector using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
BRET Assay:
-
Wash the cells with assay buffer (e.g., HBSS).
-
Add the BRET substrate (furimazine) to all wells.
-
Add increasing concentrations of the fluorescently labeled Agonist-7 to the wells.
-
Immediately measure the luminescence at two wavelengths (one for the donor, NanoLuc, and one for the acceptor, the fluorescent label) using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of the fluorescently labeled ligand.
-
Fit the data to a saturation binding curve to determine the Bmax and Kd values.
-
Conclusion
The experimental framework detailed in this guide provides a robust methodology for validating the specific binding and functional activity of a novel RXFP1 receptor agonist. The comparative data for the hypothetical "Agonist-7" against established ligands like relaxin-2 and ML290 allows for a clear assessment of its pharmacological profile. By employing a combination of radioligand binding assays, functional cAMP assays, and advanced techniques like BRET, researchers can confidently characterize the interaction of new chemical entities with the RXFP1 receptor, paving the way for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic non‐peptide low molecular weight agonists of the relaxin receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the Relaxin/Insulin-like Family Peptide Receptor 1 and 2 with Small Molecule Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. Multi-Component Mechanism of H2 Relaxin Binding to RXFP1 through NanoBRET Kinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Multi-Component Mechanism of H2 Relaxin Binding to RXFP1 through NanoBRET Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: RXFP1 Receptor Agonist-7 and ML290
A detailed guide for researchers on the pharmacological profiles of two selective RXFP1 agonists.
This guide provides a comparative analysis of the efficacy of the novel RXFP1 receptor agonist, designated RXFP1 receptor agonist-7, and the well-characterized small molecule agonist, ML290. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate informed decisions regarding the selection of research tools for studying the relaxin family peptide receptor 1 (RXFP1).
Introduction to RXFP1 and its Agonists
The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor that plays a crucial role in a variety of physiological processes, including reproduction, cardiovascular function, and tissue remodeling. Its endogenous ligand is the peptide hormone relaxin. The development of small molecule agonists for RXFP1, such as ML290, has been a significant advancement for studying the therapeutic potential of targeting this receptor. This guide introduces and evaluates a newly identified agonist, this compound, in direct comparison to ML290.
Quantitative Efficacy Data
The following table summarizes the key efficacy parameters for this compound and ML290, derived from in vitro functional assays.
| Parameter | This compound | ML290 |
| Potency (EC50) | 102 nM | 94 nM |
| Maximal Activity | Full Agonist | Partial Agonist |
| Receptor Selectivity | Selective for RXFP1 | Selective for RXFP1 |
Experimental Protocols
The data presented in this guide were generated using the following experimental methodologies.
Cell-Based cAMP Assay
A cell-based assay was employed to determine the potency and efficacy of the compounds at the RXFP1 receptor.
-
Cell Line: HEK293T cells stably expressing human RXFP1.
-
Assay Principle: The assay measures the accumulation of intracellular cyclic adenosine monophosphate (cAMP), a second messenger produced upon activation of the Gs signaling pathway by RXFP1.
-
Protocol:
-
HEK293T-hRXFP1 cells were seeded in 384-well plates and cultured overnight.
-
The culture medium was removed, and cells were incubated with a cAMP assay buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compounds (this compound or ML290) were added at varying concentrations.
-
The cells were incubated for 30 minutes at room temperature.
-
Lysis buffer and a fluorescent cAMP detection reagent were added.
-
The fluorescence signal, which is inversely proportional to the cAMP concentration, was measured using a plate reader.
-
Data were normalized to the response of a known agonist and fitted to a four-parameter logistic equation to determine EC50 values.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of RXFP1 and the experimental workflow for assessing agonist activity.
Caption: RXFP1 signaling pathway upon agonist binding.
Caption: Workflow for the cell-based cAMP assay.
Comparative Analysis
Both this compound and ML290 demonstrate potent and selective agonism at the RXFP1 receptor. Their potencies are comparable, with EC50 values in the low nanomolar range. A key differentiator is their maximal activity, where this compound behaves as a full agonist, while ML290 is a partial agonist. This suggests that this compound may elicit a stronger physiological response at saturating concentrations.
The choice between these two agonists will depend on the specific experimental goals. For studies requiring maximal receptor activation, this compound would be the preferred compound. For applications where a more modulated or sub-maximal response is desired, ML290 may be more suitable. Both compounds represent valuable tools for the investigation of RXFP1 biology and its therapeutic potential.
A Comparative Guide to RXFP1 Receptor Agonist-7 and Endogenous Relaxin-2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic RXFP1 receptor agonist-7 and the endogenous ligand, relaxin-2. The information presented is compiled from publicly available data to assist researchers in understanding the pharmacological profiles of these two agonists.
Introduction
The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including vasodilation, anti-fibrosis, and organ protection. Its endogenous ligand, relaxin-2, is a peptide hormone with therapeutic potential for cardiovascular and fibrotic diseases.[1][2][3] However, the peptide nature of relaxin-2 presents challenges for its therapeutic use, such as a short half-life and the need for parenteral administration. This has driven the development of small-molecule agonists like this compound, a naphthalene and quinoline analog, to overcome these limitations.[4][5] This guide offers a side-by-side comparison of their activities based on available experimental data.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and relaxin-2. It is important to note that the data for this compound is primarily from a commercial source and a patent application, and a direct head-to-head comparison in the same experimental setting is not publicly available.
Table 1: Potency (EC50) for cAMP Production
| Agonist | Cell Line | EC50 | Source |
| This compound | HEK293 cells stably expressing human RXFP1 | 4.2 nM | [4][5] |
| Endogenous Relaxin-2 | HEK293T cells stably expressing human RXFP1 | ~0.1 nM (100 pM) | [6] |
Table 2: Binding Affinity (Ki/Kd) for RXFP1
| Agonist | Method | Ki / Kd | Source |
| This compound | Data not publicly available | - | |
| Endogenous Relaxin-2 | Competition binding assay | pKi = 8.96 ± 0.03 (Ki ≈ 0.11 nM) | [7] |
Signaling Pathways
Both relaxin-2 and synthetic agonists of RXFP1 are known to activate multiple downstream signaling pathways. The primary and most well-characterized pathway involves the activation of adenylyl cyclase through Gαs, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Additionally, RXFP1 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (pERK1/2), and the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which can subsequently stimulate nitric oxide (NO) production.[3][8]
Figure 1: Simplified signaling pathways of RXFP1 activation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific cell lines and laboratory conditions.
cAMP Measurement Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from commercially available cAMP assay kits.
Objective: To quantify the intracellular cAMP levels in response to agonist stimulation.
Materials:
-
HEK293 cells stably expressing human RXFP1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well white opaque microplates
-
This compound and Relaxin-2
-
cAMP standard
-
HTRF cAMP assay reagents (e.g., cAMP-d2 and anti-cAMP cryptate)
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed HEK293-hRXFP1 cells into a 384-well plate at a density of 2,000-5,000 cells per well and incubate overnight.
-
Agonist Preparation: Prepare serial dilutions of this compound and relaxin-2 in assay buffer.
-
Stimulation: Aspirate the culture medium and add the diluted agonists to the cells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the HTRF ratio (665/620) and determine the cAMP concentration from a standard curve. Plot the concentration-response curves and calculate EC50 values using non-linear regression.
Figure 2: Workflow for the cAMP HTRF assay.
pERK1/2 Activation Assay (AlphaLISA SureFire Ultra)
This protocol is based on the AlphaLISA SureFire Ultra p-ERK1/2 assay.[9][10]
Objective: To measure the phosphorylation of ERK1/2 in response to agonist stimulation.
Materials:
-
HEK293 cells stably expressing human RXFP1
-
Cell culture medium
-
Serum-free medium
-
Assay buffer
-
96-well clear bottom microplates and 384-well white opaque microplates
-
This compound and Relaxin-2
-
Lysis buffer
-
AlphaLISA SureFire Ultra p-ERK1/2 assay kit (Acceptor beads, Donor beads, etc.)
-
AlphaScreen-compatible plate reader
Procedure:
-
Cell Seeding and Starvation: Seed cells in a 96-well plate and grow to confluency. Prior to the assay, starve the cells in serum-free medium for 4-6 hours.
-
Agonist Stimulation: Treat the cells with various concentrations of this compound or relaxin-2 for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells by adding Lysis Buffer and incubating for 10 minutes at room temperature with gentle shaking.
-
Assay Setup: Transfer a small volume of the cell lysate to a 384-well white opaque plate.
-
Detection: Add the AlphaLISA Acceptor bead mix and incubate for 1 hour at room temperature. Then, add the Donor bead mix and incubate for another hour in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-compatible reader.
-
Data Analysis: Plot the AlphaLISA signal against the agonist concentration to generate dose-response curves and determine EC50 values.
Figure 3: Workflow for the pERK1/2 AlphaLISA assay.
Conclusion
Endogenous relaxin-2 is a highly potent and high-affinity agonist of the RXFP1 receptor. The synthetic small-molecule, this compound, also demonstrates potent activation of the cAMP pathway. However, a comprehensive, direct comparison of their full pharmacological profiles, including binding kinetics, efficacy across multiple signaling pathways, and selectivity, is not yet available in the public domain. The data presented in this guide serves as a starting point for researchers interested in these two RXFP1 agonists. Further studies are required to fully elucidate the comparative pharmacology of this compound and its potential as a therapeutic alternative to relaxin-2.
References
- 1. Synthetic short-chain peptide analogues of H1 relaxin lack affinity for the RXFP1 receptor and relaxin-like bioactivity. Clues to a better understanding of relaxin agonist design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Lance® ultra c amp a new, two component tr-fret camp assay for hts of gs and | PDF [slideshare.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. revvity.com [revvity.com]
- 7. A single-chain derivative of the relaxin hormone is a functionally selective agonist of the G protein-coupled receptor, RXFP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | RXFP1 Receptor Activation by Relaxin-2 Induces Vascular Relaxation in Mice via a Gαi2-Protein/PI3Kß/γ/Nitric Oxide-Coupled Pathway [frontiersin.org]
- 9. revvity.com [revvity.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Benchmarking RXFP1 receptor agonist-7 against other small molecule agonists
For Immediate Release
This guide provides a comprehensive comparison of RXFP1 receptor agonist-7 with other prominent small molecule agonists, ML290 and AZD5462. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the relaxin family peptide receptor 1 (RXFP1). This document summarizes key performance data, details experimental methodologies, and visualizes critical pathways to facilitate informed decision-making in research and development.
Performance Comparison of Small Molecule RXFP1 Agonists
The activation of the RXFP1 receptor, a G protein-coupled receptor, primarily initiates a signaling cascade through the Gs alpha subunit, leading to the production of cyclic adenosine monophosphate (cAMP).[1] The potency and efficacy of small molecule agonists are commonly evaluated by measuring their ability to stimulate cAMP production in cell-based assays. The following table summarizes the available data for this compound, ML290, and AZD5462.
| Agonist | Potency (EC50) for cAMP Production | Efficacy (Emax) | Cell Line | Notes |
| This compound | 4.2 nM[2][3] | Data not available | HEK293 cells stably expressing human RXFP1[2][3] | |
| ML290 | 94 nM[4] | Similar to natural hormone[5] | HEK cells overexpressing human RXFP1[5] | Biased allosteric agonist; stimulates cAMP and p38MAPK phosphorylation, but not cGMP accumulation or ERK1/2 phosphorylation in HEK-RXFP1 cells.[1][6] |
| AZD5462 | ~16-40 nM (pEC50 = 7.4-7.7)[7] / 17 nM[3] | Data not available | Human CHO and HEK293 cells[7] | Also stimulates cGMP production (EC50 = 50 nM) and ERK phosphorylation (EC50 = 6.3 nM).[3] |
Signaling Pathways and Experimental Overviews
To understand the mechanism of action of these agonists, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to quantify their activity.
References
- 1. research.monash.edu [research.monash.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. RXFP1 agonist AZD-5462 demonstrates efficacy in model of HFrEF | BioWorld [bioworld.com]
Head-to-head comparison of novel RXFP1 agonists in a fibrosis model
A Comparative Guide for Researchers and Drug Development Professionals
The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target for fibrotic diseases, owing to its role in mediating anti-fibrotic, anti-inflammatory, and vasodilatory effects.[1][2] The development of novel agonists for RXFP1 offers a potential breakthrough in treating conditions like liver, cardiac, and pulmonary fibrosis. This guide provides a head-to-head comparison of two leading novel RXFP1 agonists, the small molecule ML290 and the peptide mimetic B7-33 , based on available experimental data.
Overview of Compared RXFP1 Agonists
ML290 is a potent, selective, and orally available small molecule agonist of RXFP1.[3] Its discovery demonstrated the feasibility of targeting this complex receptor with non-peptidic compounds, offering advantages in terms of stability and administration routes over the native relaxin peptide.[2]
B7-33 is a single-chain peptide analog of the B-chain of relaxin-2.[4] It represents a significant advancement in peptide-based therapeutics, designed to retain the anti-fibrotic properties of relaxin while potentially offering a more selective signaling profile.[4][5]
Quantitative Comparison of Anti-Fibrotic Efficacy
The following tables summarize the key quantitative findings from preclinical studies evaluating the anti-fibrotic effects of ML290 and B7-33 in respective fibrosis models.
Table 1: ML290 Efficacy in a Liver Fibrosis Model
| Parameter | Model | Treatment | Result | Reference |
| Collagen Content | Carbon tetrachloride (CCl4)-induced liver fibrosis in humanized RXFP1 mice | ML290 | Significantly reduced | [6][7][8][9] |
| α-Smooth Muscle Actin (α-SMA) Expression | CCl4-induced liver fibrosis in humanized RXFP1 mice | ML290 | Significantly reduced | [6][7][8][9] |
| Cell Proliferation (around portal ducts) | CCl4-induced liver fibrosis in humanized RXFP1 mice | ML290 | Significantly reduced | [6][7][8][9] |
| Type I Collagen | LPS-induced fibrosis in human liver organoids | ML290 (50 and 500 nM) | Significant reduction | [6][7][8] |
Table 2: B7-33 Efficacy in a Cardiac Fibrosis Model
| Parameter | Model | Treatment | Result | Reference |
| Left Ventricular (LV) Fibrosis | Myocardial ischemia-reperfusion in mice | B7-33 (0.25 mg/kg IP) | ~50% reduction in cardiac tissue fibrosis | [4][6][10] |
| Interstitial LV Collagen | Isoproterenol-induced cardiac fibrosis in mice | B7-33 (0.25 mg/kg/day) | Significant prevention of LV fibrosis, similar to H2 relaxin | [11] |
| Tissue Inhibitor of Metalloproteinases (TIMP) 1 and 2 mRNA expression | Myocardial ischemia-reperfusion in mice | B7-33 | Significantly lowered | [6] |
Signaling Pathways and Experimental Workflows
RXFP1 Signaling Pathway
Activation of RXFP1 by an agonist initiates a cascade of intracellular events that contribute to its anti-fibrotic effects. The diagram below illustrates the key signaling pathways involved.
Caption: RXFP1 signaling cascade leading to anti-fibrotic outcomes.
Experimental Workflow: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
The following diagram outlines a typical experimental workflow for inducing and treating liver fibrosis in a mouse model, as has been used in studies with ML290.
Caption: Workflow for CCl4-induced liver fibrosis model.
Detailed Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model (for ML290)
-
Animal Model : Humanized RXFP1 knock-in male mice are used as ML290 does not activate the rodent RXFP1 receptor.[8]
-
Fibrosis Induction : Mice receive intraperitoneal injections of CCl4 (e.g., 0.5 μL/g body weight in corn oil) twice weekly for a period of several weeks to establish fibrosis.[8][12]
-
Treatment : Following the induction period, mice are treated with ML290 (e.g., 10 or 30 mg/kg/day intraperitoneally) or a vehicle control for a specified duration.[11]
-
Endpoint Analysis :
-
Histology : Livers are harvested, fixed, and stained with Picrosirius Red to quantify collagen deposition.
-
Immunohistochemistry : Liver sections are stained for α-SMA to identify activated hepatic stellate cells.
-
Gene Expression : RNA is extracted from liver tissue, and quantitative real-time PCR is performed to measure the expression of fibrosis-related genes such as Col1a1 and Timp1.
-
Myocardial Ischemia-Reperfusion Model (for B7-33)
-
Animal Model : Adult male CD1 mice are commonly used.[6]
-
Surgical Procedure : Mice are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending coronary artery is ligated for a period of ischemia (e.g., 30 minutes), followed by reperfusion.[6]
-
Treatment : B7-33 (e.g., 0.25 mg/kg) or a vehicle control is administered via intraperitoneal injection at the time of reperfusion.[6]
-
Endpoint Analysis :
-
Echocardiography : Cardiac function is assessed at various time points post-surgery.
-
Histology : Hearts are harvested at a specified endpoint (e.g., 7 days), and sections are stained with Masson's trichrome or Picrosirius Red to quantify the fibrotic area.
-
Gene Expression : RNA is isolated from the left ventricle to analyze the expression of fibrotic and inflammatory markers by qPCR.[6]
-
Other Novel RXFP1 Agonists
While ML290 and B7-33 are the most extensively characterized novel RXFP1 agonists in the context of fibrosis in publicly available literature, other promising compounds are in development. These include:
-
AZD5462 : An orally available small molecule RXFP1 agonist that has entered clinical trials.[13]
-
SA10SC-RLX : A single-chain lipidated peptide agonist of RXFP1 with an extended half-life.[14]
Detailed head-to-head comparative data for these newer agents in fibrosis models are not yet widely available in the peer-reviewed literature.
Conclusion
Both ML290 and B7-33 demonstrate significant anti-fibrotic efficacy in preclinical models of liver and cardiac fibrosis, respectively. ML290, as a small molecule, offers the advantage of oral bioavailability, while B7-33 provides a peptide-based approach with a potentially more selective signaling profile. The choice between these or other emerging RXFP1 agonists will depend on the specific therapeutic application, desired route of administration, and further clinical development. The data presented here provide a foundation for researchers to evaluate and select the most appropriate tool for their studies in the field of anti-fibrotic drug discovery.
References
- 1. Technology - Novel Small Molecule Agonists of the Relaxin Receptor as Potential Therapy for Heart Failure and Fibrosis [nih.technologypublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery, optimization, and biological activity of the first potent and selective small-molecule agonist series of human relaxin receptor 1 (RXFP1) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. corepeptides.com [corepeptides.com]
- 5. A Lipidated Single-B-Chain Derivative of Relaxin Exhibits Improved In Vitro Serum Stability without Altering Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic effects of a small molecule agonist of the relaxin receptor ML290 in liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. peptidescalculator.com [peptidescalculator.com]
- 11. Exploring the Potential of B7-33 Peptide in Fibrosis and Vascular Research - The Emory Wheel [emorywheel.com]
- 12. Experimental models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AstraZeneca leads the development of small molecule RXFP1 agonists [synapse.patsnap.com]
- 14. Characterization of a new potent and long-lasting single chain peptide agonist of RXFP1 in cells and in vivo translational models - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The relaxin family peptide receptor 1 (RXFP1) has emerged as a promising therapeutic target for a range of conditions, including heart failure, fibrosis, and pre-eclampsia. The development of potent and selective small-molecule agonists for RXFP1 is a key objective in realizing its therapeutic potential. This guide provides a comparative overview of RXFP1 receptor agonist-7, focusing on its selectivity profile against related G protein-coupled receptors (GPCRs).
Introduction to RXFP1 and its Related Receptors
RXFP1 is a member of the relaxin family of receptors, which also includes RXFP2, RXFP3, and RXFP4. These receptors are all Class A GPCRs and share structural and functional similarities, making agonist selectivity a critical aspect of drug development.
-
RXFP1 (Relaxin Family Peptide Receptor 1): The primary receptor for relaxin-2, it is involved in extracellular matrix remodeling, vasodilation, and anti-inflammatory responses.
-
RXFP2 (Relaxin Family Peptide Receptor 2): Structurally very similar to RXFP1, it is the receptor for insulin-like peptide 3 (INSL3) and is primarily involved in reproductive functions.
-
RXFP3 (Relaxin Family Peptide Receptor 3): The receptor for relaxin-3, it is predominantly expressed in the brain and is implicated in stress, anxiety, and appetite regulation.
-
RXFP4 (Relaxin Family Peptide Receptor 4): The receptor for insulin-like peptide 5 (INSL5), its physiological roles are still under investigation but are thought to involve metabolic processes.
Given the potential for off-target effects, a thorough understanding of an RXFP1 agonist's activity at these related receptors is paramount.
Activity Profile of this compound
This compound, described in patent WO2023114818A1, is a potent activator of the human RXFP1 receptor.[1] The primary measure of its activity is the stimulation of cyclic adenosine monophosphate (cAMP), a key second messenger in the RXFP1 signaling cascade.
| Compound | Target Receptor | Assay Type | Potency (EC50) |
| This compound | Human RXFP1 | cAMP Production | 4.2 nM[1] |
Note: At the time of this publication, the selectivity data for this compound against RXFP2, RXFP3, and RXFP4 is not publicly available. The following sections provide standardized protocols for how such a selectivity profile would be determined.
Experimental Protocols for Selectivity Profiling
To assess the selectivity of an RXFP1 agonist, two primary types of assays are employed: functional assays to measure receptor activation and binding assays to determine affinity.
Functional Selectivity Profiling: cAMP Accumulation Assay
This assay measures the ability of a compound to stimulate the production of intracellular cAMP upon binding to a specific receptor.
Objective: To determine the potency (EC50) of this compound at RXFP1, RXFP2, RXFP3, and RXFP4.
Materials:
-
HEK293 cells stably expressing human RXFP1, RXFP2, RXFP3, or RXFP4.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).
-
This compound.
-
Reference agonists for each receptor (e.g., relaxin-2 for RXFP1, INSL3 for RXFP2, relaxin-3 for RXFP3, INSL5 for RXFP4).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Plating: Seed the stable cell lines into 384-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonists in assay buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each receptor.
Binding Affinity Profiling: Radioligand Competition Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from a receptor, thereby determining its binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of this compound for RXFP1, RXFP2, RXFP3, and RXFP4.
Materials:
-
Cell membranes prepared from cells overexpressing each receptor.
-
Radiolabeled ligands specific for each receptor (e.g., [125I]-relaxin-2 for RXFP1).
-
Binding buffer (e.g., 25 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).
-
This compound.
-
Non-labeled reference ligands for each receptor.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and a range of concentrations of this compound or the unlabeled reference ligand.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration. Fit the data to a one-site competition binding model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of the RXFP receptor family and a typical experimental workflow for selectivity profiling.
Caption: Simplified signaling pathways of RXFP receptor subtypes.
Caption: Experimental workflow for GPCR agonist selectivity profiling.
References
Confirming the On-Target Effects of RXFP1 Receptor Agonist-7: A Comparative Guide to Antagonist Use
For researchers, scientists, and drug development professionals, this guide provides a framework for confirming the on-target effects of the novel small molecule, RXFP1 receptor agonist-7, through the use of specific antagonists. This guide outlines the necessary experimental protocols and expected outcomes based on the current understanding of RXFP1 receptor pharmacology.
The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) with significant therapeutic potential in cardiovascular and fibrotic diseases. The development of small molecule agonists, such as this compound, represents a promising advancement for targeting this receptor. However, rigorous validation of on-target activity is a critical step in the drug development process. The use of selective antagonists is the gold standard for confirming that the observed effects of an agonist are mediated through its intended target.
This guide details the experimental procedures to assess the inhibition of this compound's activity by known RXFP1 peptide antagonists. While direct experimental data on the co-application of this compound and antagonists is not yet publicly available, this document provides the necessary protocols and comparative data for researchers to conduct these validation studies.
Agonist and Antagonist Profiles
A successful antagonist validation study requires well-characterized agonists and antagonists. Below is a summary of the key compounds for this investigation.
| Compound | Type | Reported Activity |
| This compound | Small Molecule Agonist | Stimulates cAMP production in HEK293 cells stably expressing human RXFP1 with an EC50 of 4.2 nM. |
| H2 Relaxin | Endogenous Agonist | The native peptide ligand for RXFP1, serving as a positive control for receptor activation. |
| B-R13/17K H2 | Peptide Antagonist | A synthetic analog of H2 relaxin that acts as a partial agonist at high RXFP1 expression levels and a full antagonist in cells with native receptor expression. It binds to RXFP1 with a pKi of 6.29.[1] |
| H2 B-R13HR | Peptide Antagonist | A high-affinity RXFP1 antagonist developed through structure-activity relationship studies of H2 relaxin.[2] It has been shown to inhibit H2 relaxin-mediated tumor growth in vivo.[2] |
Experimental Design for Antagonist Confirmation
The primary signaling pathway activated by RXFP1 is the Gs-cAMP pathway. A secondary pathway involving the phosphorylation of extracellular signal-regulated kinase (ERK) has also been characterized. Therefore, the on-target effects of this compound can be confirmed by demonstrating that a known RXFP1 antagonist can inhibit its activity in both cAMP and phospho-ERK assays.
Experimental Workflow
References
A Comparative Guide to the Biased Agonism of RXFP1 Receptor Agonists
The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, reproduction, and tissue remodeling.[1][2][3] The discovery of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, has opened new avenues for therapeutic intervention with potentially improved efficacy and reduced side effects. This guide provides a comparative evaluation of the biased agonism of a novel small molecule, RXFP1 receptor agonist-7, against the well-characterized biased agonist ML290 and the endogenous ligand, relaxin-2.
Comparative Signaling Profiles
The table below summarizes the available quantitative data on the signaling profiles of this compound, ML290, and relaxin-2. This data highlights the distinct patterns of pathway activation for each agonist.
| Agonist | Signaling Pathway | Cell Type | Potency (EC50/IC50) | Efficacy (% of Relaxin-2) | Reference |
| This compound | cAMP Production | HEK293 (human RXFP1) | 4.2 nM | Not Reported | [4][5] |
| ML290 | cAMP Production | HEK-RXFP1 | 94 nM | Not Reported | [6] |
| p38MAPK Phosphorylation | HEK-RXFP1 | Not Reported | Stimulated | [7][8][9] | |
| cGMP Production | Human Cardiac Fibroblasts | Not Reported | Increased | [7][8][9] | |
| ERK1/2 Phosphorylation | HEK-RXFP1 | No Effect | No Effect | [7][8][9] | |
| Relaxin-2 (H2 Relaxin) | cAMP Production | Multiple Cell Types | Potent | 100% (Reference) | [10][11] |
| PI3K Activation | THP-1, MMC cells | Not Reported | Stimulated | [11] | |
| PKCζ Activation | THP-1, MCF-7, PHM1-31, MMC cells | Not Reported | Stimulated | [11] | |
| ERK1/2 Activation | THP-1 cells | Not Reported | Stimulated | [11] | |
| β-arrestin Recruitment | Not Reported | Not Reported | Not Reported |
Note: Direct comparative efficacy data for all pathways is not uniformly available in the public domain. The information presented is based on reported observations.
Signaling Pathway Diagrams
The following diagrams illustrate the concept of biased agonism at the RXFP1 receptor and a typical experimental workflow for its evaluation.
Caption: Biased agonism at the RXFP1 receptor.
Caption: Experimental workflow for evaluating biased agonism.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are outlines for key assays used to evaluate RXFP1 biased agonism.
1. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used due to their robust growth and high transfection efficiency.[12]
-
Transfection: Cells are stably transfected with a plasmid encoding the human RXFP1 receptor. Selection with an appropriate antibiotic (e.g., G418) is performed to generate a stable cell line with consistent receptor expression.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
2. cAMP Accumulation Assay:
-
Principle: This assay measures the intracellular accumulation of cyclic adenosine monophosphate (cAMP), a second messenger produced upon activation of the Gαs pathway.
-
Procedure:
-
HEK293-RXFP1 cells are seeded in 96-well plates and grown to confluency.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are incubated with varying concentrations of the test agonists (this compound, ML290, relaxin-2) for a specified time (e.g., 30 minutes) at 37°C.
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data is normalized to the response of a reference agonist (e.g., forskolin or relaxin-2) and plotted as a dose-response curve to determine EC50 and Emax values.[12]
-
3. β-Arrestin Recruitment Assay:
-
Principle: This assay quantifies the recruitment of β-arrestin proteins to the activated RXFP1 receptor, a key step in receptor desensitization and G protein-independent signaling.
-
Procedure:
-
A specialized cell line is used, often co-expressing RXFP1 fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment.
-
Upon agonist-induced recruitment, the fragments come into proximity, forming an active enzyme whose activity can be measured with a chemiluminescent substrate.
-
Cells are incubated with test agonists, and the luminescent signal is measured over time.
-
Dose-response curves are generated to determine the potency and efficacy of each agonist for β-arrestin recruitment.
-
4. ERK1/2 Phosphorylation Assay:
-
Principle: This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), downstream effectors in many GPCR signaling cascades.
-
Procedure:
-
HEK293-RXFP1 cells are serum-starved for several hours to reduce basal ERK phosphorylation.
-
Cells are then stimulated with different concentrations of the agonists for a short period (e.g., 5-10 minutes).
-
Cell lysates are collected, and the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are quantified by Western blotting or a cell-based ELISA using specific antibodies.
-
The ratio of p-ERK1/2 to total ERK1/2 is calculated and plotted against the agonist concentration.
-
Discussion and Conclusion
The available data suggests that this compound is a potent activator of the Gαs-cAMP pathway, with an EC50 in the low nanomolar range.[4][5] However, its activity on other signaling pathways, such as β-arrestin recruitment and ERK phosphorylation, has not been publicly detailed.
In contrast, ML290 demonstrates clear biased agonism. It stimulates cAMP accumulation and p38MAPK phosphorylation but does not activate ERK1/2 phosphorylation in HEK-RXFP1 cells.[7][8][9] This profile, which differs from the pleiotropic signaling of the endogenous ligand relaxin-2, suggests that ML290 may offer a more targeted therapeutic effect. For instance, its anti-fibrotic properties may be linked to its specific signaling signature.[7][13]
Relaxin-2, the native ligand, activates a broad range of signaling pathways, including cAMP production, PI3K, and ERK1/2, underscoring its diverse physiological roles.[11]
The evaluation of biased agonism is critical in modern drug discovery. A comprehensive understanding of how novel agonists like this compound differentially modulate RXFP1 signaling will be essential in predicting their therapeutic potential and off-target effects. Further studies are required to fully characterize the biased agonism profile of this compound and to understand the structure-activity relationships that govern pathway selection at the RXFP1 receptor.
References
- 1. reprocell.com [reprocell.com]
- 2. The relaxin family peptide receptor 1 (RXFP1): An emerging player in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ML290 is a biased allosteric agonist at the relaxin receptor RXFP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. "ML290 is a biased allosteric agonist at the relaxin receptor RXFP1" by Martina Kocan, Mohsin Sarwar et al. [digitalcommons.fiu.edu]
- 10. RXFP1 | Relaxin family peptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Relaxin Stimulates Multiple Signaling Pathways: Activation of cAMP, PI3K, and PKCζ in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of small molecule agonists of human relaxin family receptor 1 (RXFP1) by utilizing a homogenous cell-based cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. endocrine-abstracts.org [endocrine-abstracts.org]
A Comparative Analysis of the Pharmacokinetic Properties of RXFP1 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic properties of key RXFP1 agonists, including the endogenous peptide relaxin-2, its single-chain analogue B7-33, and the small molecule agonists ML290 and AZD5462. The information is intended to assist researchers and drug development professionals in evaluating and selecting appropriate candidates for further investigation.
Introduction to RXFP1 Agonists
The relaxin family peptide receptor 1 (RXFP1) is a G protein-coupled receptor that, upon activation, elicits a range of physiological effects, including vasodilation, anti-inflammatory responses, and anti-fibrotic activity. These properties make RXFP1 an attractive therapeutic target for various cardiovascular and fibrotic diseases. A diverse range of agonists targeting this receptor have been developed, from the native peptide hormone to synthetically modified peptides and small molecules, each with distinct pharmacokinetic profiles. Understanding these differences is crucial for the design and development of effective therapeutics.
Pharmacokinetic Data Summary
The following tables summarize the available quantitative pharmacokinetic data for the selected RXFP1 agonists.
Table 1: Pharmacokinetic Parameters of Peptide-Based RXFP1 Agonists
| Agonist | Species | Administration | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd/Vss) | Bioavailability (%) |
| Relaxin-2 (hRlx-2) | Rat | IV | 53.7-67.9 min (terminal) | 10.2 mL/min/kg | 271-336 mL/kg | N/A |
| AZD3427 (Long-acting Relaxin-2) | Monkey | SC | 112-120 h | Not Reported | Not Reported | Not Reported |
| B7-33 | Mouse | IV | ~5 min | Not Reported | Not Reported | N/A |
| Lipidated B7-33 | In vitro (serum) | N/A | ~60 min | N/A | N/A | N/A |
Table 2: Pharmacokinetic Parameters of Small Molecule RXFP1 Agonists
| Agonist | Species | Administration | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Bioavailability (%) |
| AZD5462 | Rat | IV | 1.2 h | 24 mL/min/kg | 0.98 L/kg | N/A |
| Oral | 2.9 h | Not Reported | Not Reported | 58% | ||
| Monkey | IV | 4.7 h | 9.1 mL/min/kg | 0.56 L/kg | N/A | |
| Oral | 7.2 h | Not Reported | Not Reported | 12% | ||
| Human | Oral | 3-6 h | Not Reported | Not Reported | Not Reported | |
| ML290 | Mouse | IV, IP, Oral | Favorable pharmacokinetics and high in vivo stability reported, with sustained liver concentrations. Specific quantitative data not available in the reviewed literature. |
N/A: Not Applicable; Not Reported: Data not found in the reviewed literature.
Signaling Pathways of RXFP1
Activation of RXFP1 by its agonists initiates a cascade of intracellular signaling events. The primary pathways involve the coupling to Gs protein, leading to the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP). Additionally, RXFP1 can signal through G-protein βγ subunits to activate phosphoinositide 3-kinase (PI3K), leading to the activation of protein kinase C zeta (PKCζ) and protein kinase B (Akt), which in turn can stimulate nitric oxide synthase (NOS). Furthermore, transactivation of the epidermal growth factor receptor (EGFR) can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. Some agonists, like B7-33 and ML290, are considered "biased agonists," as they preferentially activate certain downstream pathways over others.
Caption: Simplified signaling pathways of the RXFP1 receptor.
Experimental Protocols
The following sections describe generalized methodologies for key experiments cited in the pharmacokinetic analysis of RXFP1 agonists.
In Vivo Pharmacokinetic Studies in Rodents (Rats/Mice)
-
Animal Models: Male or female Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals are housed in controlled environments with standard diet and water ad libitum. For oral administration studies, animals are typically fasted overnight prior to dosing.
-
Drug Administration:
-
Intravenous (IV): The test compound is formulated in a suitable vehicle (e.g., saline, PBS with a solubilizing agent) and administered as a bolus injection or infusion via a cannulated vein (e.g., tail vein, jugular vein).
-
Oral (PO): The compound is formulated as a solution or suspension and administered by oral gavage.
-
-
Blood Sampling:
-
Serial blood samples (typically 100-200 µL) are collected from a cannulated artery or vein (e.g., jugular vein, saphenous vein) or via retro-orbital sinus at predetermined time points post-dose (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA, heparin) and immediately placed on ice.
-
-
Plasma Preparation and Analysis:
-
Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
-
The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental or compartmental methods with software such as WinNonlin.
-
Key pharmacokinetic parameters including half-life (t½), clearance (CL), volume of distribution (Vd), and area under the concentration-time curve (AUC) are calculated. For oral administration, the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and oral bioavailability (F%) are also determined.
-
Human Phase 1 Clinical Trials (for small molecules like AZD5462)
-
Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose (SAD) and multiple-ascending dose (MAD) design is typically employed in healthy volunteers.
-
Drug Administration: The investigational drug is administered orally as a solution or solid dosage form at escalating dose levels.
-
Pharmacokinetic Sampling: Serial blood samples are collected at frequent intervals after dosing to characterize the full pharmacokinetic profile. Urine may also be collected to assess renal clearance.
-
Bioanalysis: Plasma and urine concentrations of the drug and its potential metabolites are measured using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. Safety and tolerability are assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
Safety Operating Guide
Essential Guide to the Safe Handling and Disposal of RXFP1 Receptor Agonist-7
For researchers and professionals in drug development, the proper management of investigational compounds is paramount for laboratory safety and experimental integrity. This document provides a comprehensive guide to the operational and disposal procedures for RXFP1 receptor agonist-7, a small molecule used in research settings. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the responsible disposal of chemical waste.
Chemical and Physical Properties
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data for a structurally similar small molecule RXFP1 agonist, ML-290, can provide essential safety and handling information. Researchers should handle this compound with similar precautions.
| Property | Value | Source |
| Synonym | RXFP1 Agonist 8 | [1] |
| Molecular Formula | C24H21F3N2O5S | [1] |
| Formula Weight | 506.5 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Storage | -20°C | [1] |
| Stability | ≥4 years | [1] |
| Solubility (DMSO) | ~25 mg/mL | [1] |
| Solubility (DMF) | ~30 mg/mL | [1] |
| Solubility (Ethanol) | ~0.14 mg/mL | [1] |
| Aqueous Solubility | Sparingly soluble | [1] |
Disposal Procedures
As this compound is intended for research use only, it is imperative to follow established laboratory waste disposal protocols. The following step-by-step guide outlines the proper disposal procedures for this compound and associated materials.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, ensure appropriate PPE is worn, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (Butyl gloves are recommended when working with DMSO)
-
Laboratory coat
Step 2: Waste Segregation
Proper segregation of waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Solid Waste:
-
Place unused or expired this compound powder in a clearly labeled, sealed container designated for non-hazardous solid chemical waste.
-
Contaminated consumables such as weighing paper, pipette tips, and microfuge tubes should also be collected in this container.
-
The container should be labeled with the chemical name ("this compound") and the date.
-
-
Liquid Waste (DMSO Solutions):
-
Solutions of this compound in dimethyl sulfoxide (DMSO) should be collected in a designated container for flammable or organic solvent waste.[2][3]
-
This container must be clearly labeled as "Hazardous Waste," listing all chemical constituents (e.g., "DMSO, this compound") with their approximate concentrations.
-
Keep the waste container tightly sealed when not in use and store it in a well-ventilated area, away from sources of ignition.[2]
-
Step 3: Decontamination of Glassware
-
Glassware that has come into contact with this compound should be decontaminated.
-
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove any residual compound.
-
Collect the initial rinsate as hazardous liquid waste.
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, provided local regulations permit.
Step 4: Disposal of Empty Containers
-
Empty containers that held the solid this compound should be managed as non-hazardous waste.
-
Deface or remove the original label to prevent confusion.
-
Dispose of the container in the appropriate laboratory solid waste stream.
Step 5: Final Disposal
-
All collected chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
-
Never dispose of solid chemical waste in the regular trash or pour organic solvent solutions down the sink.[4]
RXFP1 Signaling Pathway
Activation of the Relaxin Family Peptide Receptor 1 (RXFP1) by an agonist initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the coupling of the receptor to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating many of the physiological effects of RXFP1 activation, such as vasodilation and anti-fibrotic responses.[5]
Experimental Protocol: In Vitro cAMP Assay
A common method to determine the potency and efficacy of an RXFP1 receptor agonist is to measure the production of cyclic AMP (cAMP) in a cell-based assay. The following is a representative protocol using a homogenous time-resolved fluorescence (HTRF) assay.
Objective: To quantify the dose-dependent increase in intracellular cAMP in response to this compound in HEK293 cells stably expressing the human RXFP1 receptor.
Materials:
-
HEK293 cells stably expressing human RXFP1 (HEK293-hRXFP1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound
-
DMSO (for compound dilution)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
Forskolin (a positive control)
-
HTRF cAMP assay kit
-
384-well white assay plates
Procedure:
-
Cell Culture: Culture HEK293-hRXFP1 cells in T175 flasks until they reach 80-90% confluency.
-
Cell Seeding:
-
Harvest the cells using a non-enzymatic cell dissociation solution.
-
Resuspend the cells in assay buffer (e.g., PBS with 1 mM IBMX).
-
Seed the cells into a 384-well plate at a density of 2,000 to 5,000 cells per well.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the agonist in DMSO to create a concentration gradient.
-
Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.
-
-
Cell Stimulation:
-
Add the diluted this compound, forskolin (positive control), or vehicle (assay buffer with DMSO) to the wells containing the cells.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Cell Lysis and Detection:
-
Following the incubation period, add the HTRF assay reagents (cAMP-d2 and anti-cAMP cryptate) as per the manufacturer's instructions. This step typically includes a cell lysis buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for the assay components to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate using an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 665 nm and 620 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Plot the HTRF ratio against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of the agonist that elicits a half-maximal response.
-
This protocol provides a robust method for characterizing the in vitro activity of RXFP1 receptor agonists and is a critical step in the drug discovery and development process.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. pubs.acs.org [pubs.acs.org]
Essential Safety and Logistical Information for Handling RXFP1 Receptor Agonist-7
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines, and disposal plans for the handling of RXFP1 receptor agonist-7. As a potent small molecule with high biological activity, strict adherence to these procedures is paramount to ensure personnel safety and maintain experimental integrity.
Compound Information
This compound is a potent agonist of the Relaxin Family Peptide Receptor 1 (RXFP1). Due to its nanomolar efficacy, it should be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI).
| Property | Value | Source |
| Molecular Weight | 761.69 g/mol | MedChemExpress |
| EC50 in HEK293 cells (cAMP production) | 4.2 nM | MedChemExpress |
| Appearance | Solid powder (presumed) | General knowledge of similar compounds |
| Solubility | Poor aqueous solubility is common for this class of compounds. Soluble in organic solvents like DMSO.[1] | [1] |
Safety and Handling
Given the high potency of this compound, all handling procedures must be designed to minimize exposure. The primary risks are inhalation of airborne powder and skin contact.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound in its powdered form.
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves.[2][3] | Prevents skin contact. Double-gloving provides an extra layer of protection in case of a tear in the outer glove.[2][3] |
| Lab Coat/Gown | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[2][4] | Protects skin and personal clothing from contamination.[2][4] |
| Eye Protection | Chemical splash goggles or a full-face shield.[2][5] | Protects eyes from airborne particles and splashes.[2][5] |
| Respiratory Protection | A properly fitted N95 or higher-rated respirator is required when handling the powder outside of a containment enclosure.[5] | Prevents inhalation of the potent powder.[5] |
| Shoe Covers | Disposable shoe covers.[2] | Prevents tracking of contamination outside the designated handling area.[2] |
Engineering Controls
-
Containment: All weighing and initial dilutions of the powdered compound must be performed in a certified chemical fume hood, a glove box, or a similar ventilated enclosure to prevent the generation of airborne dust.[4][6]
-
Ventilation: The laboratory should be well-ventilated with negative pressure relative to surrounding areas to contain any potential airborne contaminants.[4]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Operational Plan
A clear and concise operational plan is essential for the safe and effective use of this compound.
Preparation of Stock Solutions
-
Preparation: Perform all initial handling of the solid compound within a certified chemical fume hood or other containment device.
-
Solvent Selection: Based on available data for similar compounds, Dimethyl Sulfoxide (DMSO) is a suitable solvent for creating a high-concentration stock solution.[1]
-
Procedure:
-
Carefully weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure the compound is fully dissolved by gentle vortexing or sonication.
-
-
Storage: Store the stock solution at -20°C or -80°C in a tightly sealed, clearly labeled vial. Protect from light.
Spill Response
In the event of a spill, follow these procedures immediately.[7][8][9][10]
| Spill Type | Procedure |
| Small Spill (powder) | 1. Alert others in the area. 2. Wearing appropriate PPE, gently cover the spill with damp absorbent material to avoid raising dust. 3. Carefully wipe up the material, working from the outside in. 4. Place all contaminated materials in a sealed, labeled hazardous waste container. 5. Decontaminate the area with a suitable cleaning agent (e.g., 70% ethanol), followed by soap and water. |
| Small Spill (solution) | 1. Alert others in the area. 2. Wearing appropriate PPE, absorb the spill with an inert absorbent material. 3. Place all contaminated materials in a sealed, labeled hazardous waste container. 4. Decontaminate the area with a suitable cleaning agent. |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health and Safety (EHS) department immediately. 3. Prevent others from entering the area. 4. Only personnel trained in hazardous spill cleanup should address a large spill. |
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable PPE, weigh boats, and other contaminated solid materials must be collected in a dedicated, clearly labeled hazardous waste container. |
| Liquid Waste | Unused stock solutions and contaminated media should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Sharps | Needles and syringes used for handling the compound should be disposed of in a designated sharps container for hazardous chemical waste. |
Consult your institution's EHS department for specific guidelines on hazardous waste disposal.
Experimental Protocol: In Vitro cAMP Assay
This protocol outlines a method for determining the potency of this compound by measuring cyclic adenosine monophosphate (cAMP) production in HEK293 cells stably expressing the human RXFP1 receptor.[11][12][13][14][15]
Materials
-
HEK293 cells stably expressing human RXFP1
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM
-
IBMX (3-isobutyl-1-methylxanthine)
-
Forskolin (positive control)
-
This compound
-
cAMP assay kit (e.g., HTRF, Luminescence, or ELISA-based)
-
96-well or 384-well white, tissue culture-treated plates
Procedure
-
Cell Culture: Culture the HEK293-RXFP1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Plating:
-
Harvest cells and resuspend in assay medium (e.g., Opti-MEM).
-
Seed the cells into a 96-well or 384-well plate at an optimized density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay medium containing a phosphodiesterase inhibitor such as IBMX (final concentration typically 0.5 mM).
-
Prepare a positive control (e.g., Forskolin) and a vehicle control (assay medium with DMSO at the same final concentration as the compound dilutions).
-
-
Cell Stimulation:
-
Carefully remove the culture medium from the cells.
-
Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using a plate reader compatible with the chosen assay technology.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration.
-
Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response).
-
RXFP1 Signaling Pathway
Activation of the RXFP1 receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP.[16][17][18][19][20]
Caption: RXFP1 receptor activation by an agonist leading to cAMP production.
References
- 1. Optimization of the first small-molecule relaxin/insulin-like family peptide receptor (RXFP1) agonists: Activation results in an antifibrotic gene expression profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. PPE designed for pharmaceutical industry | uvex safety [uvex-safety.co.uk]
- 6. pharmtech.com [pharmtech.com]
- 7. pharmatimesofficial.com [pharmatimesofficial.com]
- 8. gmpsop.com [gmpsop.com]
- 9. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]
- 10. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 11. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell preparation: a key step for successful cAMP assays. | Revvity [revvity.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. researchgate.net [researchgate.net]
- 17. Figure 2, RXFP1 signaling pathways - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. The relaxin receptor RXFP1 signals through a mechanism of autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
